Ethyl 3,5-dibromo-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 | |
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-78-5 | |
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the chemical properties, a robust synthesis protocol, and the logical workflow of the synthetic process.
Chemical Overview
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₉Br₂NO₂ |
| Molecular Weight | 347.01 g/mol |
| CAS Number | 77185-78-5 |
| Appearance | Off-white solid |
| Purity | 99% |
Synthesis Pathway
The synthesis of this compound is achieved through the direct dibromination of Ethyl 1H-indole-2-carboxylate. The electrophilic substitution reaction targets the C3 and C5 positions of the indole ring, which are activated towards bromination.
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is based on the established chemistry of electrophilic aromatic substitution on the indole nucleus.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 1H-indole-2-carboxylate | 3770-50-1 | C₁₁H₁₁NO₂ | 189.21 |
| Bromine | 7726-95-6 | Br₂ | 159.81 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve Ethyl 1H-indole-2-carboxylate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of the indole ester. The addition of two equivalents of bromine is crucial for the dibromination at the C3 and C5 positions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and inorganic by-products. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification.
Concluding Remarks
The synthesis of this compound via direct bromination of the corresponding indole ester is a straightforward and efficient method for obtaining this valuable synthetic intermediate. Careful control of the reaction conditions, particularly the stoichiometry of bromine, is essential for achieving high yields and purity of the desired product. This guide provides a solid foundation for researchers to successfully synthesize this compound for its further application in medicinal chemistry and drug development.
An In-depth Technical Guide to Ethyl 3,5-dibromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a halogenated indole derivative of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, synthesis, and spectral properties, offering a valuable resource for researchers working with this compound.
Core Chemical Properties
This compound is a solid at room temperature with a melting point in the range of 190-192 °C.[1][2] Its chemical structure consists of an indole core substituted with bromine atoms at the 3 and 5 positions and an ethyl carboxylate group at the 2 position.
| Property | Value | Source |
| CAS Number | 77185-78-5 | [3][4] |
| Molecular Formula | C₁₁H₉Br₂NO₂ | [4] |
| Molecular Weight | 347.00 g/mol | [2] |
| Melting Point | 190-192 °C | [1][2] |
| Boiling Point (Predicted) | 437.1 ± 40.0 °C | [2] |
| Density (Predicted) | 1.839 ± 0.06 g/cm³ | [2] |
| Appearance | Off-white solid | [5] |
Synthesis and Reactivity
Experimental Protocol: Synthesis of this compound (General Approach)
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Bromine (Br₂)
-
Acetic Acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolution: Dissolve Ethyl 1H-indole-2-carboxylate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.
-
Bromination: Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of the indole ester. The reaction is typically exothermic and the temperature should be maintained below 10 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Potential reaction pathways for this compound.
Conclusion
This compound is a readily accessible, yet underexplored, building block in organic synthesis. Its dibrominated indole core offers multiple sites for further chemical modification, making it a promising scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to fully elucidate its spectral properties, reactivity, and biological profile.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives | MDPI [mdpi.com]
- 6. 3,5-DIBROMO-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Synthetic Profile of Ethyl 3,5-dibromo-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for Ethyl 3,5-dibromo-1H-indole-2-carboxylate. The information is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering a detailed examination of the compound's structural features through predicted spectroscopic data and outlining a robust experimental protocol for its preparation and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 9.5 | br s | 1H | N-H |
| ~7.8 - 8.0 | d | 1H | Ar-H (H4) |
| ~7.5 - 7.7 | d | 1H | Ar-H (H6) |
| ~7.3 - 7.4 | s | 1H | Ar-H (H7) |
| ~4.4 - 4.6 | q | 2H | -OCH₂CH₃ |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆ br s = broad singlet, d = doublet, q = quartet, t = triplet
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (ester) |
| ~135 - 140 | C-7a |
| ~130 - 135 | C-3a |
| ~125 - 130 | C-4 |
| ~120 - 125 | C-6 |
| ~115 - 120 | C-5 |
| ~110 - 115 | C-7 |
| ~105 - 110 | C-2 |
| ~100 - 105 | C-3 |
| ~60 - 65 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]⁺ | Molecular ion peak corresponding to C₁₁H₉Br₂NO₂ |
| [M+2]⁺ | Isotope peak due to the presence of one ⁸¹Br atom |
| [M+4]⁺ | Isotope peak due to the presence of two ⁸¹Br atoms |
| [M-OEt]⁺ | Fragment corresponding to the loss of an ethoxy radical |
| [M-COOEt]⁺ | Fragment corresponding to the loss of the carbethoxy group |
The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic M, M+2, M+4 pattern.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 - 3300 | N-H stretching |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2980 - 2850 | C-H stretching (aliphatic) |
| ~1720 - 1700 | C=O stretching (ester) |
| ~1600 - 1450 | C=C stretching (aromatic) |
| ~1250 - 1000 | C-O stretching (ester) |
| ~600 - 500 | C-Br stretching |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is proposed based on the bromination of ethyl 1H-indole-2-carboxylate.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in DMF, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Spectroscopic Characterization
Instrumentation:
-
¹H and ¹³C NMR: Bruker Avance (or equivalent) spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.
-
Mass Spectrometry: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
IR: Record the spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Obtain the high-resolution mass spectrum in positive or negative ion mode.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound like this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Elucidation of the Structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 3,5-dibromo-1H-indole-2-carboxylate. It includes detailed experimental protocols for its synthesis, a summary of expected quantitative data, and an in-depth analysis of its spectroscopic characteristics.
Chemical Structure and Properties
This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds. The presence of bromine atoms at the 3 and 5 positions of the indole ring is expected to significantly influence its chemical reactivity and biological activity.
Molecular Formula: C₁₁H₉Br₂NO₂
Molecular Weight: 347.00 g/mol
CAS Number: 77185-78-5
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from Ethyl indole-2-carboxylate. The first step involves the dibromination of the indole ring, followed by the esterification of the resulting carboxylic acid.
A common route to this precursor involves the direct bromination of Ethyl indole-2-carboxylate followed by hydrolysis of the ester.[1]
-
Materials:
-
Ethyl indole-2-carboxylate
-
Bromine
-
Acetic acid
-
Aqueous-ethanolic Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve Ethyl indole-2-carboxylate in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
To the reaction mixture, add an aqueous-ethanolic solution of NaOH and heat under reflux to hydrolyze the ester.
-
After cooling, acidify the mixture to precipitate the 3,5-dibromo-1H-indole-2-carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the crude product. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.
-
The most direct method for the synthesis of the target compound is the Fischer esterification of 3,5-dibromo-1H-indole-2-carboxylic acid.
-
Materials:
-
3,5-dibromo-1H-indole-2-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
-
Procedure:
-
Suspend 3,5-dibromo-1H-indole-2-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure.
-
Neutralize the remaining acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
An alternative method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ethanol.
Structural Elucidation Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 9.5 | br s | 1H | N-H (indole) |
| ~ 7.8 - 8.0 | d | 1H | H-4 |
| ~ 7.4 - 7.6 | dd | 1H | H-6 |
| ~ 7.2 - 7.3 | d | 1H | H-7 |
| ~ 4.4 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~ 1.4 - 1.5 | t | 3H | -OCH₂CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C=O (ester) |
| ~ 135 - 137 | C-7a |
| ~ 128 - 130 | C-3a |
| ~ 125 - 127 | C-6 |
| ~ 123 - 125 | C-4 |
| ~ 115 - 117 | C-5 |
| ~ 113 - 115 | C-7 |
| ~ 110 - 112 | C-2 |
| ~ 95 - 97 | C-3 |
| ~ 62 - 64 | -OCH₂CH₃ |
| ~ 14 - 15 | -OCH₂CH₃ |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3300 | N-H stretching (indole) |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 2980 - 2850 | C-H stretching (aliphatic) |
| ~ 1720 - 1700 | C=O stretching (ester) |
| ~ 1600 - 1450 | C=C stretching (aromatic) |
| ~ 1250 - 1200 | C-O stretching (ester) |
| ~ 800 - 700 | C-Br stretching |
| m/z | Assignment |
| ~ 347, 349, 351 | [M]⁺ isotopic cluster due to two Br atoms |
| ~ 302, 304, 306 | [M - OCH₂CH₃]⁺ |
| ~ 274, 276, 278 | [M - COOCH₂CH₃]⁺ |
Visualizations
Caption: Chemical structure of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic analysis and structure elucidation.
References
In-Depth Technical Guide to the Physical Characteristics of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a halogenated indole derivative of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities where this compound is utilized.
Core Physical and Chemical Properties
This compound is a solid at room temperature.[1] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77185-78-5 | [2] |
| Molecular Formula | C₁₁H₉Br₂NO₂ | [2] |
| Molecular Weight | 347.00 g/mol | |
| Melting Point | 190-192 °C | [1] |
| Appearance | Solid | [1] |
| Boiling Point | Data not readily available | |
| Solubility | Data not readily available |
Experimental Protocols
Determination of Melting Point
The melting point of this compound was determined to be 190-192 °C.[1] A standard laboratory procedure for determining the melting point of a crystalline solid, such as this compound, is the capillary method.[3][4][5]
Principle: A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the solid transitions to a liquid is observed and recorded as the melting point.[3] For pure substances, this transition occurs over a narrow temperature range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.[6]
-
Capillary Tube Packing: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.[6]
-
Measurement:
-
The packed capillary tube is inserted into the heating block of the melting point apparatus.[3]
-
A rapid heating rate is initially used to determine an approximate melting range.[4]
-
The apparatus is allowed to cool, and a fresh sample is prepared.
-
The sample is then heated again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The recorded melting point is typically expressed as a range between these two temperatures.
-
Visualizing Physical Characteristics
The following diagram illustrates the key physical properties of this compound and their relationship.
Caption: Key physical properties of this compound.
References
The Genesis of a Blockbuster: A Technical Chronicle of Substituted Indole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among these, substituted indole carboxylates have carved out a significant niche, particularly in the realm of anti-inflammatory and analgesic drugs. This technical guide delves into the discovery and rich history of this class of compounds, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key compounds, quantitative pharmacological data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.
A Journey Through Time: The Historical Development of Substituted Indole Carboxylates
The story of substituted indole carboxylates is intrinsically linked to the broader history of non-steroidal anti-inflammatory drugs (NSAIDs). The journey began with the use of salicylate-containing plants in ancient times, leading to the synthesis of salicylic acid in 1860 and the introduction of aspirin by Bayer in 1897.[1][2] However, the golden age of synthetic NSAIDs truly began post-World War II.
A pivotal moment arrived in the 1960s with the synthesis and discovery of Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) by Merck. This potent anti-inflammatory agent, a cornerstone of the indole acetic acid class of NSAIDs, marked a significant advancement in the treatment of inflammatory conditions.[3] The elucidation of the mechanism of action of NSAIDs by John Vane in 1971, who discovered their ability to inhibit prostaglandin biosynthesis, was a watershed moment.[1][4] This discovery provided a rational basis for the development of new and improved NSAIDs.
The subsequent identification of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s revolutionized the field.[1][2] This led to the hypothesis that the therapeutic anti-inflammatory effects of NSAIDs were due to COX-2 inhibition, while the common gastrointestinal side effects were a result of COX-1 inhibition. This spurred the quest for selective COX-2 inhibitors, leading to the development of a new generation of anti-inflammatory drugs.[4][5] While the diarylheterocycle "coxibs" became the hallmark of selective COX-2 inhibitors, research also focused on modifying existing scaffolds, including indole carboxylates, to achieve better selectivity and safety profiles.[1][6]
The timeline below highlights key milestones in the discovery and development of NSAIDs, with a focus on the emergence of substituted indole carboxylates.
A Historical Timeline of NSAID and Indole Carboxylate Discovery
-
Ancient Times: Use of willow bark (containing salicin) for pain and fever relief.[2]
-
1860: Chemical synthesis of salicylic acid.[2]
-
1897: Introduction of acetylsalicylic acid (Aspirin) by Bayer.[1][2]
-
1963: Synthesis of Indomethacin by Merck.
-
1971: John Vane discovers that NSAIDs inhibit prostaglandin synthesis.[1][4]
-
1999: Launch of the first selective COX-2 inhibitor, Celecoxib.[1]
-
2000s-Present: Ongoing research into novel indole derivatives with diverse pharmacological activities, including anti-cancer, anti-viral, and as allosteric modulators.[7][8]
The Art of Creation: Synthesis of Substituted Indole Carboxylates
The synthesis of substituted indole carboxylates often involves the construction of the indole core followed by the introduction or modification of the carboxylate-containing side chain. The Fischer indole synthesis is a classic and widely used method for forming the indole ring.
Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-acetic acid (A Key Intermediate for Indomethacin)
This protocol outlines the synthesis of the core indole acetic acid structure of indomethacin.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 4-methoxyphenylhydrazine hydrochloride and levulinic acid in glacial acetic acid is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol-water, affords the purified 5-methoxy-2-methyl-1H-indole-3-acetic acid.
Experimental Protocol: General Synthesis of Indole-2-Carboxamides
Indole-2-carboxamides represent another important class of substituted indole carboxylates with a range of biological activities.
Materials:
-
Substituted indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, EDC)
-
Appropriate amine
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
The indole-2-carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride. Alternatively, a coupling agent can be used to activate the carboxylic acid.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acid chloride is dissolved in an anhydrous solvent.
-
The desired amine and a base are added to the solution, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the final indole-2-carboxamide.[9][10]
Structure-Activity Relationships (SAR) and Pharmacological Data
The biological activity of substituted indole carboxylates is highly dependent on the nature and position of substituents on the indole ring and the side chain.
As Cyclooxygenase (COX) Inhibitors
For anti-inflammatory activity through COX inhibition, the following SAR observations are generally noted:
-
Carboxylic Acid Moiety: An acidic group, typically a carboxylic acid or a bioisostere, is crucial for binding to the active site of COX enzymes.[11]
-
Indole N-1 Substitution: Substitution at the N-1 position with an aroyl group, such as the p-chlorobenzoyl group in indomethacin, often enhances anti-inflammatory potency.
-
Indole C-2 Substitution: A small alkyl group, like a methyl group at the C-2 position, is generally favorable for activity.
-
Indole C-5 Substitution: Electron-donating groups, such as a methoxy group at the C-5 position, can increase potency.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected indole and indene derivatives, highlighting the impact of different substitution patterns on potency and selectivity.
| Compound | R | X | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 4-ClC₆H₄CO | CH | 0.1 | 0.1 | 1 |
| 1 | 4-FC₆H₄CO | CH | 0.05 | 0.05 | 1 |
| 2 | 4-BrC₆H₄CO | CH | 0.08 | 0.08 | 1 |
| 3 | 4-MeOC₆H₄CO | CH | 0.2 | 0.15 | 1.33 |
| 4 | 4-NO₂C₆H₄CO | CH | 1.5 | 0.5 | 3 |
| 5 | H | CH | >100 | 25 | >4 |
| 6 | 4-ClC₆H₄CO | N | 0.5 | 0.05 | 10 |
| 7 | 4-FC₆H₄CO | N | 0.3 | 0.03 | 10 |
| 8 | 4-BrC₆H₄CO | N | 0.4 | 0.04 | 10 |
| 9 | 4-MeOC₆H₄CO | N | 1 | 0.08 | 12.5 |
| 10 | 4-NO₂C₆H₄CO | N | 10 | 0.5 | 20 |
| 11 | H | N | >100 | 10 | >10 |
| Celecoxib | 15 | 0.04 | 375 |
Data compiled from multiple sources.[12][13][14][15] The selectivity index is a ratio of the IC₅₀ values and provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater COX-2 selectivity.
Unraveling the Mechanism: Signaling Pathways
The primary mechanism of action for the anti-inflammatory effects of many substituted indole carboxylates is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
The expression of COX-2 is tightly regulated by a complex network of signaling pathways. Pro-inflammatory stimuli, such as cytokines and growth factors, activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn promote the transcription of the COX-2 gene.
Below is a diagram illustrating the signaling pathway leading to COX-2 expression and its subsequent role in inflammation, which is the target of inhibitory indole carboxylates.
Caption: COX-2 Signaling Pathway and Inhibition.
Conclusion and Future Directions
The discovery and development of substituted indole carboxylates represent a significant chapter in the history of medicinal chemistry. From the serendipitous discovery of indomethacin to the rational design of selective COX-2 inhibitors, this class of compounds continues to be a rich source of therapeutic agents. The detailed understanding of their synthesis, SAR, and mechanism of action provides a solid foundation for the development of novel drugs with improved efficacy and safety profiles. Future research may focus on exploring new therapeutic applications beyond inflammation, such as in oncology and neurodegenerative diseases, and on the development of highly selective and targeted indole-based therapies. The versatility of the indole scaffold ensures that substituted indole carboxylates will remain an area of active investigation for years to come.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. galtrx.com [galtrx.com]
- 3. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 7. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the core physicochemical properties of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis. The data is presented for easy reference by researchers and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular formula and weight of this compound have been determined and are presented below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₁₁H₉Br₂NO₂[1][2][3] |
| Molecular Weight | 347.00 g/mol [2] |
| CAS Number | 77185-78-5[1][3] |
Conceptual Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity such as this compound. This process ensures the purity, identity, and structural integrity of the synthesized compound before its use in further research and development applications.
Caption: A conceptual workflow for the synthesis and characterization of a chemical compound.
References
Solubility of Ethyl 3,5-dibromo-1H-indole-2-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 3,5-dibromo-1H-indole-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. This compound is an indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Understanding its solubility in various organic solvents is essential for reaction optimization, purification, formulation, and the development of analytical methods. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound, offering detailed experimental protocols and best practices for data presentation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary framework to generate this crucial data in a reliable and reproducible manner.
Introduction to the Solubility of Indole Derivatives
Indole derivatives are a cornerstone of many pharmaceutical compounds due to their wide range of biological activities. The physicochemical properties of these molecules, particularly solubility, play a pivotal role in their journey from a laboratory curiosity to a viable drug candidate. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately affecting bioavailability and therapeutic efficacy.[1][2]
This compound, with its substituted indole core, is a valuable building block in organic synthesis. Its solubility profile dictates the choice of solvents for synthesis, chromatography, and crystallization, as well as for formulation studies. This guide focuses on the established methods for determining its equilibrium solubility in various organic solvents.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.
| Property | Value |
| Molecular Formula | C₁₁H₉Br₂NO₂ |
| Molecular Weight | 347.01 g/mol |
| CAS Number | 77185-78-5 |
| General Solubility | As an indole derivative, it is expected to be soluble in many common organic solvents. However, quantitative data is required for precise applications. |
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a fundamental experimental procedure. The "gold standard" for this measurement is the shake-flask method, which is based on achieving a saturated solution in equilibrium with the solid compound.[3][4]
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[3][5]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (incubator shaker)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[5]
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium can vary and should be established by taking measurements at different time points until the concentration remains constant.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[5] This step is critical to prevent artificially high solubility readings.
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Analytical Quantification Methods
3.2.1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly accurate and specific method for determining the concentration of a compound in solution.[7][8]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point for indole derivatives.[9]
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak area from the UV detector. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate sample into the HPLC system.
-
Calculation: Using the peak area of the sample and the equation derived from the calibration curve, calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the original solubility in the saturated solution.
3.2.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method, suitable for compounds with a strong chromophore, such as indole derivatives.[10][11]
Protocol:
-
Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the appropriately diluted filtrate sample at λmax.
-
Calculation: Use the absorbance of the sample and the calibration curve to determine its concentration. Correct for the dilution to find the solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. The following table provides a template for recording the experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | 37 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | 37 | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflow
A clear workflow diagram is essential for visualizing the entire process of solubility determination, from sample preparation to final data analysis.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. improvedpharma.com [improvedpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchdata.edu.au [researchdata.edu.au]
- 11. asianpubs.org [asianpubs.org]
Unlocking the Therapeutic Potential of Indole Scaffolds: A Technical Guide to Novel Research Areas
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutics. Its inherent structural versatility and ability to interact with a multitude of biological targets have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of promising research avenues for new indole-based compounds, focusing on oncology, neurodegenerative diseases, and infectious diseases. We present a comprehensive overview of mechanisms of action, quantitative biological data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways to empower researchers in their quest for next-generation therapies.
Oncology: Targeting the Pillars of Cancer Progression
Indole derivatives have demonstrated significant potential as anticancer agents by modulating various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[1][2]
Mechanisms of Action
Novel indole compounds exert their anticancer effects through diverse mechanisms, primarily by targeting key proteins and signaling pathways crucial for cancer cell survival and proliferation.
-
Tubulin Polymerization Inhibition: A significant number of indole-based molecules disrupt microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest and apoptosis.[3] These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3]
-
Enzyme Inhibition:
-
Topoisomerases: Indole derivatives can inhibit topoisomerases, enzymes that regulate DNA topology and are vital for DNA replication and transcription.[4] Inhibition of these enzymes leads to DNA damage and subsequent cell death.
-
Protein Kinases: The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[5][6] Novel indoles have been designed to inhibit key kinases within these pathways, such as Akt, mTOR, and ERK, thereby blocking these pro-cancerous signals.[5][6][7]
-
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected novel indole compounds against various cancer cell lines.
| Compound Class | Compound Example | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Indole Alkaloid | Chaetoglobosin G | A549 (Lung) | MTT | Not specified, but shows activity | [1] |
| Indole Alkaloid | Indole Alkaloid 36 | HepG2 (Liver) | MTT | 3.5 | [1] |
| Indole Alkaloid | Indole Alkaloid 36 | Hep3B (Liver) | MTT | 5.87 | [1] |
| Thiazolidine-Indole | 4c : 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione | T47D (Breast) | MTT | 1.93 | [4] |
| Thiazolidine-Indole | 4a : 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | HL60 (Leukemia) | MTT | Active, Kb = 5.69 x 10^4 M^-1 (DNA binding) | [4] |
| Thiazolidine-Indole | 4a : 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | K562 (Leukemia) | MTT | Active | [4] |
| Indole-Chalcone | 144a | Various | Not specified | 0.003 - 0.009 | [3] |
| Bis-indole | 54a | HepG2, U87MG, OVCAR 8, NCI/ADR-RES | Not specified | Nanomolar range | [3] |
| Indole-Acrylamide | 125a | DU145 (Prostate) | Not specified | 8.17 | [3] |
| Pyrazolo[3,4-b]pyridine | 8c | Not specified | Not specified | Potent antiproliferative activity | [2] |
| Indole-Triazole | 13b | MCF-7 (Breast) | MTT | 1.07 | [8] |
| Indole-Triazole | 13b | HepG2 (Liver) | MTT | 0.32 | [8] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test indole compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test indole compounds and incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[10] Incubate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][12][13][14][15]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement
-
Test indole compounds
-
384-well black wall microplates
Procedure (Fluorescence-based):
-
Reaction Setup: In a 384-well plate, combine purified tubulin (2 mg/mL) in polymerization buffer with GTP (1 mM), a polymerization enhancer (e.g., 10% glycerol), and a fluorescent reporter like DAPI (6.3 µM).[12][15]
-
Compound Addition: Add increasing concentrations of the test indole compound to the reaction mixtures.
-
Polymerization and Measurement: Monitor the increase in fluorescence intensity over time at 37°C using a microplate reader. The fluorescence increases as the reporter binds to polymerized microtubules.
This assay determines the inhibitory effect of a compound on the ability of topoisomerase I to relax supercoiled DNA.[16][17][18][19][20]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA
-
10x Topoisomerase I reaction buffer
-
5x Loading dye
-
Agarose gel
-
Ethidium bromide
-
Test indole compounds
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, add 10x topoisomerase I reaction buffer and supercoiled plasmid DNA.[17]
-
Compound and Enzyme Addition: Add the test indole compound at various concentrations, followed by purified topoisomerase I protein.[17]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[17]
-
Gel Electrophoresis: Stop the reaction by adding 5x loading dye and load the samples onto an 0.8% agarose gel.[17]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[17] Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by novel indole compounds.
Caption: Mechanism of tubulin polymerization inhibition by novel indole compounds.
Neurodegenerative Diseases: A Multifaceted Approach to Neuronal Protection
The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target drugs.[7][9] Indole derivatives, with their diverse biological activities, are promising candidates for this approach.[7][9][18]
Mechanisms of Action
Novel indole compounds can combat neurodegeneration through several mechanisms:
-
Cholinesterase (ChE) Inhibition: In Alzheimer's disease, there is a decline in the neurotransmitter acetylcholine.[7] Indole-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine, thereby increasing its levels in the brain.[7]
-
Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the selective inhibition of MAO-B prevents the breakdown of dopamine, a key neurotransmitter for motor control.[7]
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common features of neurodegenerative diseases.[9][18] Many indole derivatives possess potent antioxidant and anti-inflammatory properties.[9][18]
Quantitative Data on Anti-Neurodegenerative Activity
The following table presents the inhibitory activities of selected novel indole compounds against key enzymes in neurodegeneration.
| Compound Class | Compound Example | Target Enzyme | Assay | IC50 (µM) | Reference |
| Azepino Indole | 26 | AChE | Not specified | 20 | [7] |
| Azepino Indole | 26 | BChE | Not specified | 0.020 | [7] |
| Indole Analog | 14a | MAO-B | Not specified | 12.63 | [21] |
| Indole Analog | 14b | MAO-B | Not specified | 8.65 | [21] |
| Indole-based Hybrid | 1 | hAChE | Not specified | 0.018 | [21] |
| Indole-based Hybrid | 1 | hBChE | Not specified | 0.963 | [21] |
| Tryptophan Analog | 10 | BChE | Not specified | 0.0569 | [21] |
Experimental Protocols
This colorimetric assay is widely used to screen for inhibitors of AChE and BChE.[1][22][23][24][25]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test indole compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE/BChE, ATCI, and DTNB in the phosphate buffer.[1]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test indole compound at various concentrations.[1]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.[1]
-
Reaction Initiation: Add DTNB solution followed by the ATCI solution to initiate the reaction.[1]
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[1] The rate of color change is proportional to the enzyme activity.
This assay determines the ability of a compound to inhibit the activity of MAO-A or MAO-B.[21][26][27][28][29]
Materials:
-
Recombinant human MAO-A or MAO-B
-
Substrate (e.g., Kynuramine)
-
Test indole compounds
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Incubate the MAO enzyme with the test indole compound at various concentrations.
-
Substrate Addition: Add the substrate to initiate the enzymatic reaction.
-
Analysis: After a set incubation time, stop the reaction and analyze the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using LC-MS/MS.[21][26]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway Diagrams
Caption: Inhibition of cholinergic signaling by novel indole compounds.
Infectious Diseases: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents.[5] Indole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[5][30]
Mechanisms of Action
Novel indole compounds can combat infectious agents through various mechanisms, including:
-
Disruption of Cell Membranes: Some indole derivatives can interfere with the integrity of bacterial cell membranes, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Certain indole compounds have been shown to inhibit biofilm formation.
-
Enzyme Inhibition: Indole-based molecules can target essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.
Quantitative Data on Anti-Infective Activity
The following table summarizes the in vitro antimicrobial activity of selected novel indole compounds.
| Compound Class | Compound Example | Microorganism | Assay | MIC (µg/mL) | Reference |
| Indole-Triazole-Thiadiazole | Compound from Shirinzadeh et al. | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Not specified | 3.125 - 50 | [5] |
| Indole-Triazole | Compound from Al-Wabli et al. | C. albicans | Not specified | 2 | [5] |
| Indole-Thiochroman | Compound from Song et al. | C. albicans, C. neoformans | Microdilution broth | 4 | [5] |
| Pyrazole-Indole | 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one | Not specified | Not specified | 0.12 - 6.25 | [5] |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][31][32][33]
Materials:
-
Bacterial or fungal strains
-
Broth medium (e.g., Mueller-Hinton broth) or agar plates
-
Test indole compounds
-
96-well microplates (for broth microdilution)
-
Incubator
Procedure (Broth Microdilution Method):
-
Serial Dilutions: Prepare serial twofold dilutions of the test indole compound in the broth medium in a 96-well microplate.[4]
-
Inoculation: Add a standardized suspension of the microorganism (e.g., 10^5 CFU/mL) to each well.[4]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Workflow Diagram
Caption: General workflow for the screening of novel antimicrobial indole compounds.
Synthesis of Novel Indole Derivatives
The development of new indole-based therapeutics relies on efficient and versatile synthetic methodologies.
Synthesis of Indole-Chalcones
Indole-chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an indole-3-carboxaldehyde and a substituted acetophenone.[3][34][35][36]
General Procedure:
-
Reaction Setup: Dissolve the indole-3-carboxaldehyde and the acetophenone derivative in a suitable solvent like ethanol.
-
Base Catalysis: Add a base, such as potassium hydroxide, to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Workup and Purification: Neutralize the reaction mixture, extract the product, and purify it by recrystallization or column chromatography.
Synthesis of Indole-Triazole Hybrids
The synthesis of indole-triazole hybrids often involves a multi-step process, including the formation of a triazole ring and its subsequent linkage to an indole scaffold.[8][37][38][39][40]
General Procedure (Example):
-
Triazole Formation: React an indole derivative containing a suitable functional group (e.g., a carboxylic acid) with a hydrazine derivative to form a hydrazide, which is then cyclized to form the 1,2,4-triazole ring.
-
Alkylation/Coupling: The triazole can then be alkylated or coupled with other molecules to introduce desired substituents.
Synthesis of Pyrazolo[3,4-b]pyridines
These fused heterocyclic systems can be synthesized through the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[2][6][30][41][42]
General Procedure:
-
Reactant Mixture: A solution of the α,β-unsaturated ketone in a solvent like DMF is treated with a solution of 5-amino-1-phenyl-pyrazole in ethanol.[2]
-
Catalysis: A catalyst, such as ZrCl4, is added to the degassed reaction mixture.[2]
-
Reaction: The mixture is stirred vigorously at an elevated temperature (e.g., 95°C) for several hours.[2]
-
Workup and Purification: The reaction mixture is concentrated, and the product is extracted and purified.[2]
This guide provides a foundational understanding of the burgeoning research areas for novel indole compounds. The structural plasticity of the indole scaffold, coupled with a deeper understanding of its interactions with key biological targets, will undoubtedly continue to fuel the discovery of innovative medicines for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted Indole Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benthamopen.com [benthamopen.com]
- 16. profoldin.com [profoldin.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 19. ebiohippo.com [ebiohippo.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- 35. preprints.org [preprints.org]
- 36. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling » Growing Science [growingscience.com]
- 39. researchgate.net [researchgate.net]
- 40. mdpi.com [mdpi.com]
- 41. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 42. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in many biologically active compounds.[1][2] The functionalization of the indole ring, such as through bromination, allows for further chemical modifications and the exploration of structure-activity relationships.
The synthesis protocol described herein is based on the versatile Japp-Klingemann reaction, followed by a Fischer indole synthesis to construct the core indole structure. Subsequent bromination at positions 3 and 5 of the indole ring yields the target compound.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process:
-
Step 1: Japp-Klingemann Reaction. An aryl diazonium salt reacts with a β-keto-ester (ethyl 2-methyl-3-oxobutanoate) to form a hydrazone intermediate. The Japp-Klingemann reaction is a well-established method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[3][4]
-
Step 2: Fischer Indole Synthesis. The resulting hydrazone undergoes acid-catalyzed cyclization to form the ethyl indole-2-carboxylate core. This reaction is a classic and widely used method for synthesizing indoles.[5][6]
-
Step 3: Bromination. The synthesized ethyl indole-2-carboxylate is then subjected to bromination to introduce bromine atoms at the C3 and C5 positions of the indole ring.
This multi-step synthesis allows for the preparation of various substituted indole derivatives by modifying the starting aniline and β-keto-ester.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate (Intermediate 1)
This step utilizes the Japp-Klingemann reaction to form the key hydrazone intermediate.[3][4][7]
-
Reagents:
-
Aniline (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Concentrated Hydrochloric Acid
-
Ethyl 2-methyl-3-oxobutanoate (1.0 eq)
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
A solution of aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, ethyl 2-methyl-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate in water is added. The mixture is cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is added slowly to the solution of the β-keto-ester with vigorous stirring, keeping the temperature below 10 °C.
-
The reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The precipitated hydrazone is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of Ethyl 1H-indole-2-carboxylate (Intermediate 2)
The hydrazone intermediate is cyclized using the Fischer indole synthesis.[5][6][8]
-
Reagents:
-
Ethyl 2-(2-phenylhydrazono)propanoate (Intermediate 1)
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and concentrated sulfuric acid
-
-
Procedure:
-
The dried hydrazone (Intermediate 1) is mixed with an excess of polyphosphoric acid.
-
The mixture is heated to 80-100 °C for 1-2 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water with stirring.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude Ethyl 1H-indole-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization.
-
Step 3: Synthesis of this compound (Final Product)
The final step involves the bromination of the indole ring.
-
Reagents:
-
Ethyl 1H-indole-2-carboxylate (Intermediate 2)
-
Bromine (2.2 eq) or N-Bromosuccinimide (NBS)
-
Acetic acid or Dichloromethane
-
-
Procedure using Bromine in Acetic Acid: [9]
-
Ethyl 1H-indole-2-carboxylate (1.0 eq) is dissolved in glacial acetic acid.
-
A solution of bromine (2.2 eq) in acetic acid is added dropwise to the indole solution at room temperature with stirring.
-
The reaction mixture is stirred for 2-4 hours.
-
The mixture is then poured into a solution of sodium bisulfite to quench the excess bromine.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Data Presentation
The following table summarizes the expected data for the synthesis of this compound. The yield and melting point are representative values and may vary depending on the specific reaction conditions and purity of the starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 2-(2-phenylhydrazono)propanoate | C₁₁H₁₄N₂O₂ | 206.24 | 80-90 | 105-107 |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 70-80 | 122-124 |
| This compound | C₁₁H₉Br₂NO₂ | 347.01 | 75-85 | 168-170 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Japp-Klingemann Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. 3,5-DIBROMO-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Ethyl 3,5-dibromo-1H-indole-2-carboxylate in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Substituted Indoles in Materials Science
Indole and its derivatives are a significant class of heterocyclic compounds widely recognized for their biological activity.[1] Beyond their pharmaceutical applications, the unique electronic and structural properties of the indole ring make it a promising building block for novel organic materials. The delocalized π-electron system of the indole nucleus allows for the formation of conjugated polymers, which are of great interest for applications in organic electronics, such as sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2]
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a particularly interesting monomer for the development of new materials due to several key features:
-
Reactive Sites for Polymerization: The hydrogen atoms at the N-1 and C-2 positions, as well as the bromine atoms at the C-3 and C-5 positions, offer multiple reactive sites for polymerization.
-
Modulation of Electronic Properties: The two bromine atoms are electron-withdrawing groups that can significantly influence the electronic properties of the resulting polymer, such as its conductivity and bandgap.
-
Functional Group for Post-Polymerization Modification: The ethyl carboxylate group at the C-2 position provides a handle for further chemical modifications to fine-tune the material's properties or to attach other functional moieties.
Hypothetical Applications in New Materials
Based on the properties of related polyindole and halogenated polymer systems, poly(this compound) could be a candidate for several advanced applications:
-
Conductive Polymers: The extended π-conjugation along the polymer backbone could lead to materials with significant electrical conductivity.
-
Organic Thin-Film Transistors (OTFTs): The semiconductor properties of the polymer could be exploited in the active layer of OTFTs.
-
Sensors: The indole moiety is known to interact with various analytes, making polyindoles suitable for chemical and biological sensors. The specific substitutions on the ring could enhance selectivity and sensitivity.
-
Electrochromic Materials: Polymers with extended conjugation often exhibit changes in their optical properties upon the application of an electrical potential, making them suitable for smart windows and displays.
Proposed Synthetic Pathways
Two primary methods are proposed for the polymerization of this compound: Electrochemical Polymerization and Chemical Oxidative Polymerization .
Diagram of Proposed Polymerization Pathways
References
Application Notes and Protocols for the Functionalization of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Ethyl 3,5-dibromo-1H-indole-2-carboxylate. This versatile building block offers multiple sites for functionalization, enabling the synthesis of a diverse range of indole derivatives for applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations including N-alkylation and palladium-catalyzed cross-coupling reactions at the bromine-substituted positions.
N-Alkylation of the Indole Ring
The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents, which can significantly modulate the biological activity and physicochemical properties of the resulting compounds. A common method involves the deprotonation of the indole N-H with a base, followed by quenching with an alkylating agent.[1][2][3]
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes the N-alkylation of this compound using an alkyl halide and sodium hydride in an anhydrous solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.[1]
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples)
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | 2 | >95 | [1] |
| Benzyl Bromide | NaH | DMF | 4 | >95 | [1] |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | 8 | 85-95 | [4] |
N-Alkylation Workflow
References
Application Notes and Protocols: Ethyl 3,5-dibromo-1H-indole-2-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Ethyl 3,5-dibromo-1H-indole-2-carboxylate in agrochemical research based on the activities of structurally related indole compounds. Due to the limited direct research on this specific molecule, the following sections extrapolate potential applications and provide detailed protocols adapted from studies on analogous compounds.
Potential as a Fungicidal Agent
The indole scaffold is a common feature in natural and synthetic compounds exhibiting fungicidal properties. Notably, halogen substitution, particularly bromination at the C5 position of the indole ring, has been shown to be crucial for potent antifungal activity against a range of plant pathogenic fungi.
Quantitative Data from Related Brominated Indole Derivatives
The following table summarizes the in vitro antifungal activity of a related brominated indole derivative, 5-bromo-3-indolyl-3-hydroxy oxindole, against several plant pathogenic fungi. This data suggests that the dibromo-substituted indole scaffold of this compound may confer significant fungicidal efficacy.
| Compound | Target Fungus | EC50 (mg/L) | Inhibition Rate at 50 mg/L (%) |
| 5-Bromo-3-indolyl-3-hydroxy oxindole | Rhizoctonia solani | 3.44 | 100 |
| Pyricularia oryzae | 12.89 | 95.21 | |
| Botrytis cinerea | 25.43 | 88.67 | |
| Bipolaris maydis | 15.76 | 81.13 | |
| Colletotrichum gloeosporioides | 30.11 | 79.54 |
Proposed Mechanism of Antifungal Action
While the precise mechanism for this compound is unconfirmed, related indole derivatives have been shown to inhibit key fungal enzymes such as polyphenoloxidase (PPO) and peroxidase (PO).[1] These enzymes are involved in various physiological processes in fungi, including pathogenesis and detoxification. Inhibition of these enzymes can disrupt the fungus's ability to infect the host plant.
References
Growing Success: Advanced Techniques for Single Crystal Cultivation of Indole Derivatives
For Immediate Release
This document provides detailed application notes and protocols for the successful growth of high-quality single crystals of indole derivatives, an essential step for definitive structural elucidation by X-ray crystallography. Aimed at researchers, scientists, and professionals in drug development, these guidelines offer a systematic approach to mastering common crystallization techniques, including Slow Evaporation, Vapor Diffusion, and Slow Cooling.
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Obtaining a single crystal structure is the gold standard for confirming molecular identity, stereochemistry, and understanding intermolecular interactions that govern crystal packing. The protocols and data presented herein are designed to streamline the often-empirical process of crystal growth.
Key Crystallization Parameters for Indole Derivatives
Successful crystallization is a multifactorial process. The choice of solvent, temperature, and crystallization technique are critical parameters that must be optimized for each indole derivative. The following tables summarize quantitative data and solvent systems reported for the crystallization of indole and its analogs.
Table 1: Crystallization Conditions for Indole
| Technique | Solvent System | Solvent Ratio (v/v) | Temperature (°C) | Purity of Crystals (%) | Reference |
| Cooling Crystallization | Methanol/Water | 3:2 | 0 | >99 | [1] |
| Slow Evaporation | Hexane | N/A | Room Temperature | N/A | [2] |
Table 2: Solvent Systems for Vapor Diffusion of Indole Derivatives
| Good Solvent | Antisolvent | Reference |
| Tetrahydrofuran | Cyclohexane | [3][4] |
| Methylene Chloride | Cyclopentane | [3] |
| Methanol | Hexane or Tetrahydrofuran | [3][4] |
| Acetone | Chloroform | [3] |
| Water | Dioxane | [3] |
| Benzene | Diethyl Ether | [3] |
| Toluene | Tetrahydrofuran | [3] |
Experimental Protocols
The following are detailed protocols for the most common and effective techniques for growing single crystals of indole derivatives.
Protocol 1: Slow Evaporation
This technique is often the simplest to implement and can yield high-quality crystals for compounds that are moderately soluble and stable at room temperature.[3]
Materials:
-
Indole derivative
-
High-purity solvent (e.g., hexane, ethanol, dichloromethane)[2][5]
-
Small crystallization vessel (e.g., vial, beaker, or NMR tube)[3]
-
Parafilm or aluminum foil
-
Needle
Procedure:
-
Prepare a nearly saturated solution of the indole derivative in the chosen solvent. The concentration will need to be determined empirically, but a starting point of 5-10 mg/mL is often effective.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vessel with parafilm or aluminum foil.
-
Pierce the covering with a needle to create one or more small holes. The number and size of the holes will control the rate of evaporation; a slower rate generally produces better crystals.[6]
-
Place the vessel in a vibration-free location at a constant temperature.
-
Monitor the vessel periodically for crystal growth. This process can take anywhere from a few days to several weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Protocol 2: Vapor Diffusion
Vapor diffusion is a highly effective technique, particularly for small quantities of material.[3] It involves the slow diffusion of a volatile "antisolvent" vapor into a solution of the indole derivative in a "good" solvent, gradually inducing crystallization. The two primary setups are the hanging drop and sitting drop methods.
2.1 Hanging Drop Vapor Diffusion
Materials:
-
Indole derivative
-
"Good" solvent (in which the compound is soluble)
-
"Antisolvent" (miscible with the good solvent, but in which the compound is insoluble)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
High-vacuum grease
Procedure:
-
Prepare a solution of the indole derivative in the "good" solvent.
-
Fill the reservoir of a well in the crystallization plate with 0.5-1.0 mL of the "antisolvent".
-
Apply a thin, even ring of high-vacuum grease to the upper rim of the well.
-
Pipette a 1-2 µL drop of the indole derivative solution onto the center of a siliconized cover slip.
-
Invert the cover slip and place it over the well, pressing gently to create an airtight seal with the grease. The drop should be hanging over the reservoir.
-
Place the plate in a stable, temperature-controlled environment.
-
The more volatile antisolvent will slowly vaporize from the reservoir and diffuse into the drop, causing the solubility of the indole derivative to decrease and crystals to form.
2.2 Sitting Drop Vapor Diffusion
The procedure is similar to the hanging drop method, but the drop of the sample solution is placed on a pedestal within the well, and the well is sealed with clear tape or a cover slip.
2.3 Layering (Liquid-Liquid Diffusion)
This is a variation of vapor diffusion where the antisolvent is carefully layered on top of a solution of the indole derivative.
Procedure:
-
Dissolve the indole derivative in a small amount of a "good" solvent that is denser than the antisolvent.
-
Place the solution in a narrow container, such as an NMR tube or a small diameter vial.
-
Carefully layer the less dense antisolvent on top of the solution, taking care not to mix the two layers. This can be done by slowly running the antisolvent down the side of the tube.
-
Seal the container and leave it undisturbed.
-
Crystals will typically form at the interface between the two solvents as they slowly diffuse into one another.
Protocol 3: Slow Cooling
This method is suitable for indole derivatives that have a significant temperature-dependent solubility in a particular solvent.
Materials:
-
Indole derivative
-
Solvent
-
Crystallization vessel
-
Programmable cooling bath or a Dewar flask with warm water
Procedure:
-
Prepare a saturated or nearly saturated solution of the indole derivative in the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed crystallization vessel.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in an environment that will allow for slow and controlled cooling. This can be a programmable water bath set to cool gradually over several hours or days, or a Dewar flask filled with hot water left to cool to room temperature.
-
As the solution cools, the solubility of the indole derivative will decrease, leading to the formation of crystals.
-
Once the solution has reached the final temperature, allow it to equilibrate for some time before harvesting the crystals.
By systematically applying these techniques and carefully controlling the experimental parameters, researchers can significantly increase the probability of obtaining single crystals of indole derivatives suitable for X-ray diffraction analysis, thereby accelerating the pace of drug discovery and development.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Functionalized Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry and drug discovery. The development of efficient and versatile methods for the synthesis and functionalization of the indole core is therefore of paramount importance. These application notes provide an overview and detailed protocols for several key laboratory-scale synthetic strategies for accessing functionalized indoles, including the classical Fischer indole synthesis and modern palladium-catalyzed methods such as the Larock indole synthesis and Buchwald-Hartwig amination.
Key Synthetic Strategies
The synthesis of functionalized indoles can be broadly categorized into two approaches: the construction of the indole ring system from acyclic precursors and the direct functionalization of a pre-existing indole core. This document will focus on representative methods from both categories that are widely employed in laboratory settings.
1. Fischer Indole Synthesis: This venerable reaction, first reported in 1883, remains a widely used method for the synthesis of 2,3-disubstituted indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2][3] The choice of acid catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed.[1][2]
2. Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation reaction, the Larock indole synthesis allows for the construction of polysubstituted indoles from o-haloanilines (or their derivatives) and disubstituted alkynes.[4][5] This method offers excellent regioselectivity and functional group tolerance, making it a versatile tool for accessing complex indole structures.[6][7]
3. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the N-arylation of indoles, forming a carbon-nitrogen bond between the indole nitrogen and an aryl halide or triflate.[8][9] This reaction is highly valued for its broad substrate scope and high efficiency in creating N-arylindoles, which are important substructures in many biologically active molecules.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data for the discussed synthetic methods, providing a basis for comparison and selection of the appropriate strategy for a given target molecule.
| Method | Typical Substrates | Catalyst/Reagent | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Limitations |
| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | Brønsted or Lewis Acids | 15-20 hours[10] | Reflux[11] | Variable, can be low (e.g., 5%) to good[2] | Readily available starting materials, straightforward procedure | Harsh acidic conditions, limited functional group tolerance, potential for side reactions |
| Larock Indole Synthesis | o-Iodoanilines, Disubstituted Alkynes | Pd(OAc)₂/PPh₃, Base (e.g., K₂CO₃) | 1.5 - 24 hours | 60-100 °C[6][7][12] | Good to excellent (e.g., 70-85%)[6][7] | High functional group tolerance, excellent regioselectivity, access to polysubstituted indoles | Cost of palladium catalyst, sensitivity to reaction conditions |
| Buchwald-Hartwig Amination | Indoles, Aryl Halides/Triflates | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., Cs₂CO₃) | 1 - 24 hours | 70-110 °C | Good to excellent (up to 99%) | Broad substrate scope, high yields, mild reaction conditions compared to classical methods | Cost of palladium catalyst and ligands, potential for catalyst poisoning |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from established Fischer indole synthesis procedures.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid. To this solution, add acetophenone (1.0 eq) dropwise with stirring. The formation of the phenylhydrazone may be observed as a color change or precipitation.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Protocol 2: Larock Indole Synthesis of 1-Methyl-2-phenyl-3-butylindole
This protocol is a general representation of the Larock indole synthesis.
Materials:
-
2-Iodo-N-methylaniline
-
1-Phenyl-1-hexyne
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-N-methylaniline (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.5 eq).
-
Reagent Addition: Add anhydrous DMF to the flask, followed by 1-phenyl-1-hexyne (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig N-Arylation of Indole
This protocol describes a general procedure for the N-arylation of indole with an aryl bromide.
Materials:
-
Indole
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Add indole (1.2 eq) and the aryl bromide (1.0 eq). Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition and Reaction: Add anhydrous toluene and heat the mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Fischer Indole Synthesis Pathway
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle for the Larock Indole Synthesis.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig N-Arylation.
General Experimental Workflow for Indole Synthesis
Caption: A generalized workflow for laboratory-scale indole synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with Brominated Indole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). Among the various strategies for indole modification, transition-metal-catalyzed cross-coupling reactions of halogenated indoles stand out as a powerful and versatile tool.
Brominated indole esters are particularly valuable substrates in this context. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The ester functionality, often present at various positions of the indole ring, provides a site for further chemical elaboration or can be a key pharmacophoric feature. This document provides detailed application notes and protocols for several key cross-coupling reactions of brominated indole esters, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are instrumental in the rapid generation of diverse libraries of indole derivatives for drug discovery and development.[1]
General Workflow for Cross-Coupling Reactions
The successful execution of a cross-coupling reaction requires careful attention to several key parameters, including the choice of catalyst, ligand, base, and solvent, as well as the exclusion of oxygen and moisture. A typical experimental workflow is outlined below.
Caption: A generalized workflow for performing cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide, and it is one of the most widely used methods for the formation of C-C bonds.[1][2]
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]
References
Application Notes and Protocols for the Derivatization of Ethyl 3,5-dibromo-1H-indole-2-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of Ethyl 3,5-dibromo-1H-indole-2-carboxylate and subsequent biological screening of the synthesized compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. This document outlines detailed protocols for the synthesis of amide, hydrazide, and ester derivatives, as well as methodologies for their preliminary biological evaluation.
Overview of Derivatization Strategy
The derivatization of this compound primarily involves the modification of the ester group at the C-2 position of the indole ring. This can be achieved through hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of a variety of derivatives.
Caption: General derivatization strategy for this compound.
Experimental Protocols
Synthesis of 3,5-dibromo-1H-indole-2-carboxylic acid (Intermediate)
The foundational step for derivatization is the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with distilled water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,5-dibromo-1H-indole-2-carboxylic acid.[1]
Synthesis of Amide Derivatives
Materials:
-
3,5-dibromo-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Suspend 3,5-dibromo-1H-indole-2-carboxylic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C and then reflux for 2-3 hours to form the acid chloride. Remove excess thionyl chloride under reduced pressure.
-
Alternatively, for a milder reaction, dissolve the carboxylic acid in DMF and add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM.
-
Add the solution of the acid chloride or the activated carboxylic acid dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Hydrazide Derivatives
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product, 3,5-dibromo-1H-indole-2-carbohydrazide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure hydrazide.[2]
Synthesis of Ester Derivatives
Materials:
-
3,5-dibromo-1H-indole-2-carboxylic acid
-
Desired alcohol (e.g., methanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Anhydrous solvent (e.g., the corresponding alcohol)
Procedure (Fischer Esterification):
-
Dissolve 3,5-dibromo-1H-indole-2-carboxylic acid in an excess of the desired anhydrous alcohol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude ester, which can be purified by column chromatography.
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. Below are general protocols for antimicrobial and anticancer screening.
Antimicrobial Screening
Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial screening of indole derivatives.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized indole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its concentration to a standardized value (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive controls (broth with microbes and standard antibiotic) and negative controls (broth with microbes and DMSO without compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Screening
Workflow for Anticancer Screening:
Caption: Workflow for anticancer screening of indole derivatives.
Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
Materials:
-
Synthesized indole derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., doxorubicin) as a positive control
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds and the standard drug in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Illustrative Antimicrobial Activity of 3,5-dibromo-1H-indole-2-carboxylate Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans |
| Parent | Ethyl Ester | >128 | >128 | >128 |
| IND-AM1 | N-benzyl amide | 16 | 32 | 64 |
| IND-AM2 | N-phenyl amide | 32 | 64 | 128 |
| IND-HY1 | Hydrazide | 64 | 128 | >128 |
| IND-ES1 | Methyl Ester | >128 | >128 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 8 |
| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. |
Table 2: Illustrative Anticancer Activity of 3,5-dibromo-1H-indole-2-carboxylate Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Parent | Ethyl Ester | >100 | >100 | >100 |
| IND-AM1 | N-benzyl amide | 12.5 | 18.2 | 25.1 |
| IND-AM2 | N-phenyl amide | 28.4 | 35.7 | 42.3 |
| IND-HY1 | Hydrazide | 55.1 | 68.9 | 75.4 |
| IND-ES1 | Methyl Ester | >100 | >100 | >100 |
| Doxorubicin | - | 0.8 | 1.1 | 1.5 |
| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. |
These application notes and protocols provide a solid foundation for researchers to synthesize and evaluate a library of novel derivatives based on the this compound scaffold. The systematic approach outlined here will facilitate the identification of lead compounds with promising biological activities for further drug development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3,5-dibromo-1H-indole-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two main techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification. Recrystallization is often effective if the crude product is a solid and has a relatively high purity (above 85-90%), while column chromatography is better suited for separating complex mixtures or removing impurities with similar solubility.[1]
Q2: What are some suitable solvents for the recrystallization of this compound?
For indole-2-carboxylate derivatives, common recrystallization solvents include ethanol, methanol, hexane, and mixtures such as ethyl acetate/hexane or methylene chloride/petroleum ether.[2][3][4] The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures. Small-scale solvent screening is recommended to identify the optimal solvent or solvent system for your specific crude material.
Q3: What type of stationary and mobile phases are recommended for the column chromatography of this compound?
For the purification of brominated indole derivatives, normal-phase column chromatography using silica gel as the stationary phase is a common and effective method.[1] A mobile phase consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is typically used.[2] The polarity of the mobile phase can be adjusted to achieve optimal separation. For instance, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from less polar and more polar impurities.
Q4: What are the common impurities I might encounter during the purification of this compound?
The synthesis of this compound typically involves the bromination of ethyl 1H-indole-2-carboxylate.[5] Potential impurities can include:
-
Unreacted starting material: Ethyl 1H-indole-2-carboxylate.
-
Mono-brominated isomers: Such as ethyl 3-bromo-1H-indole-2-carboxylate and ethyl 5-bromo-1H-indole-2-carboxylate.
-
Over-brominated byproducts: Tri- or tetra-brominated indole derivatives.
-
Degradation products: Indole compounds can be sensitive to acid and air, leading to the formation of colored impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Compound is too soluble in the chosen solvent. | Select a less polar solvent or a solvent mixture. For instance, if ethanol results in low recovery, try an ethanol/water or ethyl acetate/hexane mixture. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Dilute the solution with a small amount of hot solvent before filtration. |
| Crystallization is too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. If compounds are eluting too quickly, decrease the polarity of the mobile phase (increase the proportion of hexane). If they are not moving from the baseline, increase the polarity (increase the proportion of ethyl acetate). |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution of impurities. | If impurities have very similar polarity to the product, consider using a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase like alumina.[1] A shallower solvent gradient during elution can also improve separation. |
| Streaking or tailing of the compound on the column. | This can be due to the acidic nature of silica gel.[1] To mitigate this, you can neutralize the silica gel by flushing the column with the mobile phase containing a small amount of triethylamine (0.1-1%) before loading the sample.[1] |
Issue 3: Product Discoloration or Degradation
| Potential Cause | Recommended Solution |
| Degradation on acidic silica gel. | As mentioned above, neutralizing the silica gel with triethylamine can prevent degradation of acid-sensitive indoles.[1] Alternatively, using a neutral stationary phase like alumina can be beneficial.[1] |
| Oxidation due to prolonged exposure to air. | Run the column efficiently to minimize the time the compound spends on the stationary phase.[1] If the compound is highly sensitive, performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1] |
| Presence of residual acid from the synthesis. | Before purification, wash the crude product with a dilute solution of sodium bicarbonate to neutralize any residual acid. |
Experimental Protocols
General Recrystallization Protocol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Prepare the Column: A slurry of silica gel in the initial, least polar mobile phase (e.g., hexane/ethyl acetate 95:5) is prepared and poured into a glass column. The silica gel is allowed to settle, and the top is protected with a layer of sand.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent. This solution is carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure product.
-
Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Data Presentation
The following tables summarize typical parameters for the purification of related indole-2-carboxylate derivatives. These can be used as a starting point for the purification of this compound.
Table 1: Recrystallization Solvents for Indole-2-Carboxylate Derivatives
| Compound | Recrystallization Solvent(s) | Reference |
| Ethyl 1H-indole-2-carboxylate | Methylene chloride / Petroleum ether | [3] |
| Methyl 1H-indole-2-carboxylate | Ethanol | [2] |
| N'-substituted indole-2-carbohydrazides | Ethanol, DMF/Ethanol mixture | [2] |
| Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Absolute ethanol | [4] |
Table 2: Column Chromatography Conditions for Indole Derivatives
| Compound | Stationary Phase | Mobile Phase | Reference |
| N-alkylated ethyl indole-2-carboxylates | Silica gel | Ethyl acetate / Hexane (1:9) | [2] |
| Methyl 1H-indole-2-carboxylate | Silica gel | Ethyl acetate / Hexane (1:9) | [2] |
| 1H-Indole-2-carboxylic acid | Silica gel | Ethyl acetate / Hexane (3:7) | [2] |
Visualizations
Below are diagrams illustrating the general workflows for the purification methods described.
References
Technical Support Center: Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3,5-dibromo-1H-indole-2-carboxylate synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in multi-step organic syntheses. This guide addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through a sequence involving the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis and subsequent bromination, or by direct bromination of the parent ethyl indole-2-carboxylate.
Issue 1: Low Yield in the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a crucial step for forming the arylhydrazone precursor. Low yields at this stage will significantly impact the overall yield.[1][2][3]
| Potential Cause | Recommended Solution |
| Sub-optimal pH | The reaction is sensitive to pH. Ensure the conditions are appropriate for the formation of the enolate and its coupling with the diazonium salt. A buffered system (e.g., sodium acetate) is often used.[2] |
| Decomposition of Diazonium Salt | Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Decomposition can occur at higher temperatures, reducing the amount of reactant available for coupling. |
| Side Reactions of the β-ketoester | Hydrolysis of the ester or self-condensation can compete with the desired reaction. Ensure anhydrous conditions and use a non-aqueous workup if necessary. |
| Instability of the Azo Intermediate | In some cases, the initial azo compound is unstable and needs to convert to the hydrazone.[1][3] Gentle heating might be required, but this should be optimized to avoid degradation.[2] |
Issue 2: Poor Yield and Impurities in the Fischer Indole Cyclization
The Fischer indole synthesis is a powerful method for creating the indole ring but can be prone to side reactions, especially with substituted precursors.[4][5][6]
| Potential Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The choice and concentration of the acid are critical.[4][7] Strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃·OEt₂) are commonly used.[4] For substrates prone to degradation, milder acids like acetic acid or polyphosphoric acid (PPA) might be more effective.[4] |
| Tar/Polymer Formation | This is a common issue arising from the harsh acidic conditions and high temperatures.[6] Consider using a solid acid catalyst (e.g., Amberlite IR 120 H) to simplify removal and minimize degradation.[6] Running the reaction at a higher dilution can also disfavor intermolecular polymerization.[8] |
| Formation of Regioisomers | If an unsymmetrical ketone is used to form the hydrazone, two different indole regioisomers can be formed. For the target synthesis, this is less of an issue if starting with ethyl pyruvate to form the precursor for the 2-carboxylate. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][7] The reaction may require extended heating or a stronger acid catalyst to go to completion. |
Issue 3: Challenges in the Bromination Step
Direct bromination of the indole ring can lead to multiple products and over-bromination.
| Potential Cause | Recommended Solution |
| Over-bromination | The indole ring is electron-rich and susceptible to electrophilic substitution. Careful control of stoichiometry (using the precise amount of bromine) is essential. Addition of the brominating agent at low temperatures can improve selectivity. |
| Formation of Isomers | Bromination can occur at multiple positions. While the 3 and 5 positions are the target, other positions might also react. The use of a suitable solvent can influence the regioselectivity. Acetic acid is a common solvent for such brominations.[9] |
| Product Degradation | The reaction conditions for bromination can sometimes lead to degradation of the indole core. Ensure the reaction is not unnecessarily prolonged and that the workup is performed promptly. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common approach involves the Japp-Klingemann reaction between a diazonium salt of 4-bromoaniline and ethyl 2-methylacetoacetate to form an intermediate hydrazone. This is followed by a Fischer indole cyclization to yield ethyl 5-bromo-1H-indole-2-carboxylate. The final step is the selective bromination at the C3 position. Alternatively, one could start with ethyl indole-2-carboxylate and perform a di-bromination.[9]
Q2: How can I monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products.[4][7] Using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) will allow you to visualize the different components of your reaction mixture.
Q3: My final product is difficult to purify. What can I do?
Purification of indole derivatives can be challenging due to the presence of closely related isomers or polymeric byproducts.[10]
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems to achieve good separation of your product from impurities.[10]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.
-
Wash Steps: During the workup, washing the organic layer with solutions like sodium bicarbonate (to remove acid) and brine can help remove some impurities before chromatography.[8]
Q4: Are there any safety precautions I should be aware of?
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Strong acids are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate via Japp-Klingemann and Fischer Indole Synthesis (Illustrative)
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
-
Diazotization of 4-bromoaniline: To a solution of 4-bromoaniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate and sodium acetate in ethanol. Cool this solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution. Stir for several hours at low temperature. Allow the reaction to warm to room temperature and stir overnight. The resulting hydrazone intermediate can be extracted with an organic solvent.
-
Fischer Indole Cyclization: Dissolve the crude hydrazone in a suitable solvent such as ethanol or acetic acid. Add a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid). Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and pour it into ice water. The crude product may precipitate and can be collected by filtration. Alternatively, neutralize the acid and extract the product with an organic solvent like ethyl acetate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination of Ethyl 5-bromo-1H-indole-2-carboxylate
-
Reaction Setup: Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in a suitable solvent such as glacial acetic acid in a flask protected from light.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of one equivalent of bromine in acetic acid dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically fast.
-
Workup and Purification: Once the starting material is consumed, pour the reaction mixture into water. Collect the precipitated product by filtration. Wash the solid with water and then a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be purified by recrystallization from a solvent like ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,5-DIBROMO-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
Common side reactions in the synthesis of indole carboxylates
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of indole carboxylates.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is giving a low yield of the desired indole carboxylate and a significant amount of a colored impurity. What could be the issue?
A1: A common side reaction in the Fischer indole synthesis is the formation of indolenine tautomers, which can be colored and difficult to separate from the desired indole. This is particularly prevalent when using unsymmetrical ketones. Additionally, certain substitution patterns on the phenylhydrazine can lead to reaction failure or the formation of undesired byproducts.[1][2][3] Reaction conditions such as high temperatures and strong acids can also promote decomposition and polymerization of starting materials and products.[2]
Q2: In my Reissert synthesis of an indole-2-carboxylate, I am observing a significant amount of a quinolone byproduct. How can I minimize this?
A2: The formation of quinolones is a known side reaction in the Reissert synthesis, particularly with certain reduction conditions and when synthesizing 7-substituted indoles.[4] The choice of reducing agent and reaction conditions is critical. For instance, using PtO2 in ethanol has been observed to favor quinolone formation.[4] Alternative reducing agents like zinc in acetic acid or iron powder in acetic acid/ethanol may suppress this side reaction.[4][5]
Q3: I am attempting a Nenitzescu synthesis to prepare a 5-hydroxyindole carboxylate, but I am isolating a mixture of products including a benzofuran derivative. How can I improve the selectivity for the indole product?
A3: The Nenitzescu reaction is known to produce a variety of side products, with 5-hydroxybenzofurans being a common competitor to the desired 5-hydroxyindole.[6][7] The solvent plays a crucial role in directing the reaction pathway. For example, performing the reaction in acetic acid tends to favor indole formation, while solvents like acetone, chloroform, or dichloromethane can lead to the formation of other products.[7] Other potential side products include 6-hydroxyindoles and O-acylated 4,5-dihydroxyindoles.[8]
Q4: My palladium-catalyzed indole synthesis is not proceeding as expected, and I'm seeing byproducts from what appears to be a Heck reaction. How can I promote the desired indole formation?
A4: In palladium-catalyzed indole syntheses, such as the Larock indole synthesis, side reactions like direct Heck coupling can occur. The choice of ligands, base, and reaction conditions is critical to steer the reaction towards the desired heteroannulation pathway. The mechanism involves oxidative addition, migratory insertion, and reductive elimination, and competing pathways can be favored under suboptimal conditions.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of indole carboxylate | Formation of stable indolenine tautomer. | - Use a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid).[1] - If possible, choose a symmetrical ketone or an aldehyde to avoid the formation of isomeric indolenines. |
| Decomposition of starting material or product. | - Optimize reaction temperature and time. Prolonged heating can lead to degradation.[2] | |
| Unfavorable electronic effects of substituents. | - Electron-donating groups on the phenylhydrazine can sometimes hinder the reaction. Consider using alternative synthetic routes for such substrates. | |
| Formation of multiple spots on TLC | Isomeric indole products from unsymmetrical ketones. | - If inseparable, consider a different synthetic strategy or use a starting material that leads to a single product. |
| Side reactions like aldol condensation or Friedel-Crafts type products. | - Carefully control the stoichiometry of reactants and the reaction temperature. |
Reissert Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of quinolone byproduct | Inappropriate reduction conditions. | - Avoid using PtO2 in ethanol as the reducing system, especially for 7-substituted indoles.[4] - Employ reducing agents like zinc dust in acetic acid or iron powder in acetic acid/ethanol.[4][5] |
| Low yield of indole-2-carboxylate | Incomplete condensation of o-nitrotoluene with diethyl oxalate. | - Use a stronger base like potassium ethoxide, which has been shown to give better results than sodium ethoxide.[9][10] - Ensure anhydrous conditions for the condensation step. |
| Incomplete reductive cyclization. | - A variety of reducing agents can be used; consider screening different options such as zinc dust, iron powder, or sodium dithionite.[4] |
Nenitzescu Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of 5-hydroxybenzofuran byproduct | Reaction solvent favoring benzofuran formation. | - Use glacial acetic acid as the solvent to favor the formation of the 5-hydroxyindole.[7] |
| Low yield of 5-hydroxyindole carboxylate | Polymerization of the benzoquinone starting material. | - Use a 20-60% excess of the benzoquinone.[11] - Maintain a 1:1.2-1.6 mole ratio between the benzoquinone and the enamine.[11] - Conduct the reaction at or near room temperature.[11] |
| Formation of O-acylated 4,5-dihydroxyindoles | Nucleophilic attack by the carboxylate from the solvent (e.g., acetic acid). | - Consider using a non-nucleophilic acid catalyst or a different solvent system if this side product is significant.[8] |
Palladium-Catalyzed Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of indole carboxylate | Inefficient catalytic cycle. | - Screen different palladium catalysts, ligands, and bases. The choice of these reagents is crucial for the success of the reaction.[12] |
| Side reactions such as β-hydride elimination in Buchwald-Hartwig type approaches. | - Optimize the ligand and reaction conditions to favor reductive elimination over β-hydride elimination.[13] | |
| Formation of Heck-type byproducts | Competing reaction pathway. | - Adjust the reaction parameters (temperature, solvent, concentration) to favor the desired annulation reaction. |
Experimental Protocols
Fischer Synthesis of Ethyl 2-methylindole-5-carboxylate
This protocol is adapted from a known procedure.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated sulfuric acid
Procedure:
-
Dissolve p-tolylhydrazine hydrochloride and ethyl pyruvate in ethanol.
-
Heat the mixture to reflux for 1 hour to form the phenylhydrazone.
-
Cool the reaction mixture and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-methylindole-5-carboxylate.
Reissert Synthesis of Indole-2-carboxylic Acid
This is a classical procedure for the synthesis of indole-2-carboxylic acid.[5][9][10]
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Ethanol
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
Condensation: In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium ethoxide in absolute ethanol. Add a solution of o-nitrotoluene and diethyl oxalate in ethanol dropwise to the stirred potassium ethoxide solution. Heat the mixture to reflux for several hours. After cooling, the potassium salt of ethyl o-nitrophenylpyruvate precipitates.
-
Reductive Cyclization: Suspend the isolated potassium salt in a mixture of glacial acetic acid and water. Add zinc dust portion-wise while keeping the temperature below 40°C. After the addition is complete, stir the mixture for an additional hour.
-
Work-up: Filter the reaction mixture to remove excess zinc. Dilute the filtrate with water to precipitate the crude indole-2-carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like aqueous ethanol.
Palladium-Catalyzed Larock Synthesis of a 2,3-Disubstituted Indole
This protocol outlines the general steps for a Larock indole synthesis.[12][14]
Materials:
-
o-Iodoaniline
-
Disubstituted alkyne
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine o-iodoaniline, the disubstituted alkyne, potassium carbonate, and triphenylphosphine in DMF.
-
Add palladium(II) acetate to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Caption: Simplified mechanism of the Reissert indole synthesis and a key side reaction.
Caption: Catalytic cycle of a palladium-catalyzed indole synthesis and potential side reactions.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revistadechimie.ro [revistadechimie.ro]
- 8. mdpi.com [mdpi.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert_indole_synthesis [chemeurope.com]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Indole N-Alkylation
Welcome to the technical support center for the optimization of indole N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of indoles and offers potential solutions in a question-and-answer format.
Q1: My reaction is yielding a significant amount of the C-3 alkylated product alongside the desired N-alkylated indole. How can I improve N-selectivity?
A1: The competition between N- and C-3 alkylation is a well-known challenge, stemming from the high nucleophilicity of the C-3 position of the indole ring.[1] To favor N-alkylation, several reaction parameters can be optimized:
-
Base and Solvent System: The choice of base and solvent is critical for regioselectivity.[2] Classical conditions for selective N-alkylation often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1][3] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C-3 alkylation.[1] Using a solvent like DMF can help to dissolve the intermediate indole anion, which promotes N-alkylation.[2] Ethereal solvents such as THF may sometimes lead to poorer regioselectivity due to the precipitation of the indole sodium salt.[2][4]
-
Reaction Temperature: Increasing the reaction temperature generally favors the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C-3 product.[2][4] If you observe significant C-3 alkylation at room temperature, consider heating the reaction. In some cases, increasing the temperature to 80°C has resulted in complete N-alkylation.[1][4]
-
Catalytic Systems: Modern catalytic methods can offer excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been demonstrated to provide high N-selectivity.[1][5] Palladium-catalyzed reactions have also been shown to exclusively yield the N-alkylated product.[6] Phase-transfer catalysis is another effective method for achieving high yields of N-alkylated indoles.[7]
Q2: I am observing di-alkylation or poly-alkylation products in my reaction mixture. How can I minimize this side reaction?
A2: The formation of multiple alkylated products can be a problem, especially with highly reactive electrophiles. To control this, consider the following adjustments:
-
Stoichiometry of the Alkylating Agent: Carefully control the amount of the alkylating agent used. Using a slight excess (e.g., 1.05-1.2 equivalents) is common, but a large excess should be avoided.
-
Slow Addition of the Electrophile: Adding the alkylating agent dropwise, particularly at a low temperature (e.g., 0°C), can help to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of over-alkylation.[2]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help to control reactivity and prevent further alkylation.[1]
Q3: My indole substrate contains sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?
A3: When dealing with base-sensitive functional groups, milder reaction conditions are necessary. Here are some alternative approaches:
-
Milder Bases: Instead of strong bases like NaH, consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be effective.[1][8]
-
Catalytic Methods: As mentioned previously, various catalytic systems can operate under milder conditions. For example, copper-catalyzed cross-coupling reactions can be performed in the presence of a base like potassium hydroxide.[9]
-
Protecting Groups: In some cases, it may be necessary to protect the sensitive functional group before carrying out the N-alkylation and then deprotect it in a subsequent step. Common protecting groups for various functionalities are well-documented in organic synthesis literature.[10][11]
Q4: My N-alkylation reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?
A4: Low reactivity can be attributed to several factors. Here are some troubleshooting steps:
-
Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Any moisture present will quench the base and inhibit the reaction.
-
Reactivity of the Alkylating Agent: The nature of the leaving group on the electrophile plays a significant role. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride and the reaction is sluggish, consider switching to the corresponding bromide or iodide. Adding a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of a less reactive alkyl halide.
-
Solubility Issues: Poor solubility of the indole or the generated indolide salt can hinder the reaction. If you suspect precipitation is an issue, especially when using THF, switching to a more polar solvent like DMF may improve the outcome.[2]
-
Steric Hindrance: A sterically bulky electrophile or substituents near the indole nitrogen can slow down the reaction.[2] In such cases, prolonged reaction times or higher temperatures may be required.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism for the N-alkylation of indole using a strong base?
A5: The reaction typically proceeds through a two-step mechanism. First, a strong base, such as sodium hydride (NaH), deprotonates the N-H of the indole to form a resonance-stabilized indolide anion. This anion is a potent nucleophile. In the second step, the indolide anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction (typically SN2), forming the N-C bond and yielding the N-alkylated indole product.[12]
Q6: How can I monitor the progress of my indole N-alkylation reaction?
A6: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting indole on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. LC-MS provides more detailed information, including the mass of the product, which can confirm its formation.
Q7: Are there any safety precautions I should be aware of when running these reactions?
A7: Yes, safety is paramount. When using sodium hydride (NaH), it is important to handle it with extreme care as it is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable.[2] Always work in a well-ventilated fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Effect of Base and Solvent on the Regioselectivity of Indole Alkylation
| Entry | Indole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N:C-3 Ratio | Yield (%) | Reference |
| 1 | 2,3-Dimethylindole | Benzyl Bromide | NaH | THF | 20 | Poor | - | [2] |
| 2 | 2,3-Dimethylindole | Benzyl Bromide | NaH | DMF | 80 | >99:1 | 91 | [4] |
| 3 | Indole | Styrene | - | THF | 90 | >20:1 | 85 | [5] |
| 4 | 5-Bromoindole | Dimethyl Carbonate | DABCO (0.1 eq) | - | 90 | N-alkylation | 100 | [8] |
Table 2: Influence of Catalyst and Ligand on N-Alkylation
| Entry | Indole Substrate | Alkylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | N-(benzoyloxy)indole | Styrene | Cu(OAc)₂ | (R)-DTBM-SEGPHOS | - | THF | 85 | [5] |
| 2 | 3-Phenylindole | Alkenol | Pd(OAc)₂ | L2 | - | CH₂Cl₂ | 69-82 | [6] |
| 3 | Indole | Alkyl Halide | Bu₄N⁺HSO₄⁻ | - | 50% aq. NaOH | Benzene | 78-98 | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride in DMF [2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 - 1.5 equiv) portion-wise at 0 °C (ice bath). Caution: NaH is flammable and reacts violently with water. Handle with care.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.0 - 1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. If necessary, the reaction can be heated to favor N-alkylation.[1]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. mdpi.org [mdpi.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Indoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of substituted indoles. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered in popular indole synthesis methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method, but it can be sensitive to reaction conditions.
Question 1: I am observing a low yield or no product in my Fischer indole synthesis. What are the common causes and how can I improve the yield?
Answer:
Low yields in Fischer indole synthesis are a frequent issue and can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions, so using freshly distilled or recrystallized starting materials is advisable.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[2][3] The optimal catalyst is substrate-dependent, so screening different acids may be necessary. Polyphosphoric acid (PPA) is often a highly effective catalyst.[1]
-
Reaction Temperature and Time: This reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and products.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.[1]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. In some cases, running the reaction neat (without a solvent) can be effective.[4]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
One-Pot Procedures: To minimize material loss from handling, consider a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same vessel without isolating the intermediate.[5]
Question 2: My TLC shows multiple spots, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
Answer:
Side product formation is a common challenge. Key strategies to minimize this include:
-
Control of Reaction Conditions: As with low yields, carefully controlling the temperature and reaction time can minimize the formation of degradation products.
-
Substituent Effects: Be aware of the electronic properties of your substituents. Electron-donating groups on the carbonyl component can sometimes promote N-N bond cleavage, which competes with the desired cyclization.
-
Alternative Methods: If the Fischer indolization consistently fails for a particular substrate, consider alternative methods such as the Bischler-Möhlau, or palladium-catalyzed syntheses.
Question 3: I am struggling with the purification of my final indole product. What are some effective purification strategies?
Answer:
Purification of indoles from Fischer synthesis can be challenging.[1] Here are some effective techniques:
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is critical for good separation. A gradual increase in eluent polarity can improve resolution.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a highly effective purification method.[1]
-
Acid-Base Extraction: The N-H proton of indoles is weakly acidic, allowing for acid-base extraction to separate the indole from non-acidic impurities. However, exercise caution as some indoles are sensitive to strong acids or bases.[1]
Bischler-Möhlau Indole Synthesis
This method is a viable alternative for the synthesis of 2-aryl-indoles but is known for often requiring harsh reaction conditions.[6][7]
Question 4: My Bischler-Möhlau synthesis is giving a low yield. How can I optimize it?
Answer:
Historically, the Bischler-Möhlau synthesis has been plagued by low yields and harsh conditions.[6] Recent advancements have offered milder alternatives:
-
Catalyst: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[6][7]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times.[6][7]
-
Modified Procedures: Consider modified versions of the synthesis, such as the Buu-Hoi modification, which involves heating the ω-arylamino ketone in an inert solvent like silicone oil at high temperatures.[8]
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods offer a modern and versatile approach to indole synthesis with high efficiency and functional group tolerance.
Question 5: I am observing low yields in my palladium-catalyzed indole synthesis. What factors should I consider for optimization?
Answer:
Low yields in palladium-catalyzed reactions can often be traced back to the catalyst system and reaction conditions.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PCy₃)₂) and ligand is crucial. The ligand can significantly impact the catalyst's stability and reactivity.
-
Base: The choice and amount of base (e.g., K₂CO₃, t-BuOK) can influence the reaction rate and yield.
-
Solvent: The solvent can affect the solubility of the reactants and the catalyst's activity.
-
Temperature: While some reactions proceed at room temperature, others may require heating to achieve a good yield.
-
Substituent Effects: Electron-withdrawing groups on the aniline starting material can sometimes lead to lower yields in certain palladium-catalyzed methods.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for different indole synthesis methods, illustrating the impact of various reaction conditions on product yield.
Table 1: Fischer Indole Synthesis - Effect of Acid Catalyst on the Synthesis of 2-Phenylindole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ | Neat | 170 | 0.5 | 72-80 |
| 2 | PPA | Neat | 150-160 | 0.25 | High |
| 3 | p-TSA | Acetic Acid | Reflux | 2 | Moderate |
| 4 | BF₃·OEt₂ | Ethanol | Reflux | 4 | ~90 |
Table 2: Bischler-Möhlau Synthesis - Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Arylindoles
| Entry | Method | Conditions | Time | Yield (%) |
| 1 | Conventional Heating | Reflux in appropriate solvent | Several hours | Low to Moderate |
| 2 | Microwave Irradiation | 150 °C, 20 psi | 10 min | 52-75 |
Table 3: Palladium-Catalyzed Indole Synthesis - Effect of Catalyst and Ligand
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PCy₃)₂ | - | K₂CO₃ | DMF | 90 | 73 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 90 | 38 |
| 3 | PdCl₂(PCy₃)₂ | P(OPh)₃ | K₂CO₃ | DMF | 90 | ~100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fischer Indole Synthesis of 2,3-Dimethylindole
This protocol describes the synthesis of 2,3-dimethylindole from phenylhydrazine and 2-butanone using boron trifluoride etherate as a catalyst.[9]
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add 2-butanone (1.1 equivalents) to the solution.
-
Add a catalytic amount of boron trifluoride etherate.
-
Reflux the mixture and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,3-dimethylindole.
Protocol 2: Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol is a classic procedure for the synthesis of 2-phenylindole.[10]
Materials:
-
Acetophenone phenylhydrazone
-
Anhydrous zinc chloride
Procedure:
-
Prepare acetophenone phenylhydrazone by warming a mixture of acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) on a steam cone for 1 hour. Dissolve the hot mixture in ethanol, cool to induce crystallization, and collect the product.
-
In a tall beaker, intimately mix freshly prepared acetophenone phenylhydrazone (1 equivalent) and powdered anhydrous zinc chloride (4-5 equivalents).
-
Immerse the beaker in an oil bath at 170 °C and stir vigorously. The mixture will become liquid after 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in clean sand.
-
Digest the mixture overnight on a steam cone with water and concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the solid, which contains the crude 2-phenylindole and sand.
-
Boil the solid with 95% ethanol, decolorize with activated charcoal, and filter while hot.
-
Cool the filtrate to crystallize the 2-phenylindole. Collect the product by filtration.
Protocol 3: Palladium-Catalyzed Synthesis of a Substituted Indole
This is a general procedure for a palladium-catalyzed intramolecular Heck reaction to form an indole.[11]
Materials:
-
2-Iodo-N-allylaniline
-
Palladium catalyst (e.g., PdCl₂(PCy₃)₂)
-
Ligand (e.g., P(OPh)₃)
-
Base (e.g., K₂CO₃)
-
DMF
Procedure:
-
In a Schlenk tube, combine 2-iodo-N-allylaniline (1 equivalent), the palladium catalyst (e.g., 4 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 4 equivalents).
-
Add DMF as the solvent.
-
Stir the mixture under air at 90 °C.
-
Monitor the reaction by TLC. The reaction may take up to 24 hours.
-
After completion, cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired indole product.
Visualization
The following diagram illustrates a general troubleshooting workflow for indole synthesis.
Caption: Troubleshooting workflow for substituted indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 3,5-dibromo-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 3,5-dibromo-1H-indole-2-carboxylate.
Troubleshooting and FAQs
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Ethyl 1H-indole-2-carboxylate: The starting material for the bromination reaction.
-
Monobrominated species: Ethyl 3-bromo-1H-indole-2-carboxylate or Ethyl 5-bromo-1H-indole-2-carboxylate.
-
Over-brominated species: Tribromo or other polybrominated indole derivatives.
-
Hydrolyzed product (3,5-dibromo-1H-indole-2-carboxylic acid): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present during the synthesis or work-up, especially under acidic or basic conditions.
-
Decarboxylated product (3,5-dibromo-1H-indole): Indole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures.[1][2][3][4][5] If the hydrolyzed impurity is present, it may decarboxylate under harsh purification conditions.
Q2: My crude product is a dark, oily residue. How can I get it to crystallize?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities. Before attempting crystallization, it is advisable to perform a preliminary purification step.
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure.
-
Charcoal Treatment: If the color persists, you can try treating a solution of the crude product in an organic solvent with activated charcoal to adsorb colored impurities.
-
Initiating Crystallization: After these steps, attempt recrystallization. If the product still fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.
Q3: I am having trouble separating my product from a close-running impurity on TLC. What should I do?
A3: Close-running impurities can be challenging to separate. Here are a few strategies:
-
Optimize the Solvent System for Column Chromatography:
-
Adjust Polarity: Carefully adjust the polarity of your eluent. A small change in the ratio of polar to non-polar solvent can significantly improve separation. For instance, if you are using a hexane/ethyl acetate system, try varying the ethyl acetate percentage in small increments (e.g., from 10% to 12%).
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. Consider trying dichloromethane/hexane or toluene/ethyl acetate mixtures.
-
-
Recrystallization: If column chromatography is not effective, recrystallization may be a better option. The solubility of your product and the impurity may be different enough in a particular solvent to allow for selective crystallization. Experiment with different solvents or solvent mixtures.
Q4: My yield is very low after purification. What are the possible reasons?
A4: Low yield can be attributed to several factors throughout the purification process:
-
Incomplete reaction: Ensure your synthesis reaction has gone to completion before starting the work-up.
-
Losses during work-up: Significant amounts of product can be lost during aqueous washes if the partitioning of the product into the organic layer is not optimal. Perform multiple extractions with the organic solvent to maximize recovery.
-
Improper column chromatography technique:
-
Inadequate packing: A poorly packed column can lead to band broadening and poor separation, resulting in mixed fractions that may be discarded.
-
Incorrect solvent polarity: Starting with a solvent system that is too polar can cause your compound to elute too quickly with impurities.
-
-
Sub-optimal recrystallization:
-
Using too much solvent: This will keep your product dissolved even after cooling.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for removing both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate or DCM and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v). Visualize the spots under UV light (254 nm). The desired product should be one of the major spots.
-
Column Preparation: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude product. Pack the column using a slurry of silica gel in hexane.
-
Loading the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start the elution with a low polarity solvent system, such as 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane/ethyl acetate).[6] A gradient elution from 10% to 15% ethyl acetate in hexanes has been reported for a similar compound.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a good method for removing small amounts of impurities if a suitable solvent is found.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Methanol, Toluene, Hexane, or mixtures thereof)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to dissolve the solid. The ideal solvent will dissolve the compound when hot but not when cold. For similar dibromoindole compounds, toluene/hexane or ethanol have been used.[6][8]
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (v/v) | Application |
| Thin Layer Chromatography | Silica Gel | Hexane / Ethyl Acetate (8:2) | Monitoring reaction progress and purity |
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (95:5 to 85:15) | Purification of crude product[6][7] |
| Flash Column Chromatography | Silica Gel | Dichloromethane / Hexane (variable) | Alternative for specific separations |
Table 2: Potential Solvents for Recrystallization
| Solvent / Solvent System | Observation |
| Ethanol | Often a good choice for polar organic compounds.[8] |
| Toluene / Hexane | Used for similar dibromoindole derivatives.[6] |
| Methanol | A polar protic solvent to be tested. |
| Ethyl Acetate / Hexane | A polar/non-polar mixture that can be effective. |
Visualizations
References
- 1. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Dibrominated Indole Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with dibrominated indole compounds. Below you will find troubleshooting advice for common stability issues and frequently asked questions to ensure the integrity of your experiments and compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of dibrominated indole compounds.
Issue 1: Rapid Discoloration of the Compound (e.g., Turning Pink, Brown, or Purple)
-
Question: My dibrominated indole compound, which was initially a white or off-white solid, has started to change color upon storage or when dissolved in a solvent. What is causing this and how can I prevent it?
-
Answer: Discoloration is a common indicator of degradation, often due to oxidation or polymerization of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities.[1]
Troubleshooting Steps:
-
Minimize Air Exposure: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1][2] For solutions, use degassed solvents.
-
Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil to prevent photodegradation.[2]
-
Control Temperature: Store compounds at recommended low temperatures (typically 2-8°C or -20°C for long-term storage) to slow down the rate of degradation reactions.[1]
-
Use High-Purity Solvents: Trace metal ions in solvents can catalyze oxidation. Use high-purity, peroxide-free solvents.
-
Consider Antioxidants: For solutions, especially for long-term storage or use in assays sensitive to oxidation, the addition of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial.[1]
-
Issue 2: Inconsistent or Poor Results in Biological Assays
-
Question: I am observing variable or lower-than-expected activity with my dibrominated indole compound in my biological assays. Could this be a stability issue?
-
Answer: Yes, inconsistent results are often linked to compound instability. Degradation of the parent compound reduces its effective concentration, and the resulting degradation products could potentially have different biological activities or even interfere with the assay.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use from a solid sample that has been stored correctly.
-
Assess Purity Before Use: Use a quick analytical method like TLC or HPLC to check the purity of the compound before each experiment, especially if it has been in solution for some time.
-
Evaluate Stability in Assay Media: The pH, temperature, and components of your assay buffer can affect the stability of the compound. Consider performing a short stability study of the compound in the assay medium.
-
pH Control: The indole nucleus can be unstable under strongly acidic conditions, which can lead to polymerization or other side reactions.[2] Ensure the pH of your solutions and assay buffers is within a stable range for your specific compound.
-
Issue 3: Appearance of Unexpected Peaks in HPLC or NMR Analysis
-
Question: I am seeing new, unexpected peaks in my analytical data (HPLC, LC-MS, NMR) for a sample of a dibrominated indole. What could be the cause?
-
Answer: The appearance of new peaks is a strong indication of degradation or the presence of impurities from synthesis. The primary degradation pathways for indoles involve oxidation, often leading to the formation of oxindoles and other related structures through hydroxylation at the C2 and C3 positions of the pyrrole ring.
Troubleshooting Steps:
-
Review Storage and Handling History: Correlate the appearance of new peaks with the storage conditions and handling of the sample. Has it been exposed to light, air, or elevated temperatures?
-
Perform Forced Degradation Studies: To identify potential degradation products, you can subject a small sample of the compound to stress conditions (e.g., acid, base, peroxide, heat, light). This can help in characterizing the degradation profile of your molecule.
-
Use a Validated Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid dibrominated indole compounds?
-
A1: To maximize shelf-life, solid compounds should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at low temperatures (2-8°C for short-term, -20°C for long-term), and preferably under an inert atmosphere (argon or nitrogen).[1]
-
-
Q2: How should I prepare and store solutions of dibrominated indole compounds?
-
A2: Prepare solutions using high-purity, degassed solvents. For storage, keep solutions at low temperatures and protected from light. For sensitive compounds or long-term storage, storing under an inert atmosphere and adding an antioxidant like BHT is recommended.[1] It's always best practice to prepare solutions fresh for each experiment.
-
Stability and Degradation
-
Q3: What are the main factors that cause degradation of dibrominated indole compounds?
-
Q4: How does dibromination affect the stability of the indole ring?
-
A4: Halogenation can influence the electron density of the indole ring, which may alter its susceptibility to oxidation and other degradation pathways. While specific data for all dibrominated indoles is not available, the general principles of indole instability apply. Bromination can sometimes increase the potency of a compound but may also affect its degradation profile.[3]
-
-
Q5: What are the likely degradation products of a dibrominated indole?
-
A5: Based on the known degradation pathways of indoles, likely degradation products include oxidized species such as oxindoles and isatins, formed through hydroxylation and subsequent oxidation of the pyrrole ring.[4][5] Debromination under certain conditions (e.g., photolytic) is also a possibility.
-
Experimental Best Practices
-
Q6: How can I confirm if my experimental results are being affected by compound instability?
-
A6: Include a positive control with a freshly prepared solution of your compound in each experiment. You can also re-analyze your experimental solution by HPLC after the experiment to see if the concentration of the parent compound has decreased or if degradation peaks have appeared.
-
-
Q7: Is there a general-purpose solvent that is best for dibrominated indoles?
-
A7: The choice of solvent is highly dependent on the specific compound and the intended application. For stock solutions, aprotic solvents like DMSO or DMF are common. For experimental work, the solvent should be chosen based on solubility and compatibility with the experimental system. The stability of the compound can vary significantly between different solvents.
-
Data Presentation
The following tables provide an example of quantitative data on the stability of brominated organic compounds under different conditions. Disclaimer: This data is for a class of new brominated flame retardants (NBFRs) and is provided as an illustrative example of degradation kinetics. The actual stability of specific dibrominated indole compounds may vary.
Table 1: Photodegradation Kinetics of Brominated Compounds in n-Hexane
| Wavelength Range | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 180-400 nm | 0.1702 - 0.3008 | 2.3 - 4.1 |
| 334-365 nm | 0.0265 - 0.0433 | 16.0 - 26.2 |
| 400-700 nm | 0.0058 - 0.0099 | 70.0 - 119.5 |
| Data adapted from a study on NBFRs and follows a pseudo-first-order kinetics model.[2] |
Table 2: Effect of Solvent on Photodegradation Rate of Brominated Compounds (180-400 nm)
| Solvent | Rate Constant (k, min⁻¹) |
| Acetone | 0.1702 - 0.3008 |
| Toluene | 0.0408 - 0.0534 |
| n-Hexane | 0.0124 - 0.0299 |
| Data adapted from a study on NBFRs.[1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of a dibrominated indole compound under various stress conditions, which is crucial for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and understand the degradation pathways of the dibrominated indole compound.
Materials:
-
Dibrominated indole compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Validated HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the dibrominated indole compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it to the initial concentration for HPLC analysis.
-
Base Hydrolysis: Repeat step 2 using 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, taking samples at various time points for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, expose a solution of the compound to the same conditions. Analyze samples at different time points.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples at different time points.
-
Analysis: Analyze all samples by a suitable, validated HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying the dibrominated indole compound in the presence of its degradation products.
Procedure:
-
Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) to achieve good peak shape and retention for the parent compound.
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of both early-eluting polar degradation products and late-eluting non-polar impurities.
-
Method Specificity (Forced Degradation): Use the samples generated from the forced degradation study (Protocol 1). Inject these samples to ensure that all degradation product peaks are well-resolved from the parent compound peak and from each other.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should not show any co-eluting impurities.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Mandatory Visualization
Caption: General degradation pathways for dibrominated indole compounds.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Characterization of Halogenated Indoles
Welcome to the technical support center for the characterization of halogenated indoles. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
I. Mass Spectrometry (MS) Troubleshooting & FAQs
This section addresses common issues encountered during the mass spectrometric analysis of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: Why does my mass spectrum for a chlorinated or brominated indole show multiple peaks for the molecular ion?
A1: This is due to the natural isotopic distribution of chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic pattern of isotopic peaks for the molecular ion (M+) and any fragments containing the halogen. For a compound with one bromine atom, you will see two peaks of nearly equal intensity at M+ and M+2.[1] For a compound with one chlorine atom, you'll observe two peaks at M+ and M+2 with an approximate intensity ratio of 3:1.
Q2: What are the typical fragmentation patterns for halogenated indoles in Electron Ionization (EI) Mass Spectrometry?
A2: Fragmentation in EI-MS is often initiated by the loss of the halogen atom or cleavage of the indole ring. Common fragmentation pathways include the loss of the halogen radical (X•), followed by fragmentation of the indole core. The stability of the aromatic indole ring can lead to a prominent molecular ion peak.[2] For substituted indoles, cleavage of the side chain is also a common fragmentation pathway.[3]
Q3: My signal sensitivity is low when analyzing halogenated indoles. What are the possible causes?
A3: Low sensitivity can stem from several factors. Halogenated compounds can sometimes be "sticky" and adsorb to surfaces in the ion source, leading to contamination and reduced signal over time.[4] Other common causes include leaks in the system, an improperly tuned instrument, or sub-optimal ionization parameters. It's also possible that the compound is unstable and degrading in the source.
Troubleshooting Guide
Problem: I am observing unexpected or no peaks in my mass spectrum.
-
Possible Cause 1: Instrument Contamination. Halogenated compounds can contribute to ion source contamination, leading to poor sensitivity and background noise.[4]
-
Solution: Perform an ion source cleaning as per the manufacturer's protocol. Run a solvent blank to check for residual contamination.
-
-
Possible Cause 2: Air Leak. Leaks in the GC-MS or LC-MS interface can lead to a loss of vacuum and sensitivity.
-
Solution: Use an electronic leak detector to check all fittings and connections, particularly after column changes.
-
-
Possible Cause 3: Incorrect MS Parameters. Sub-optimal ionization energy, source temperature, or detector voltage can result in poor signal.
-
Solution: Infuse a standard of your halogenated indole to optimize key mass spectrometer parameters. For electrospray ionization (ESI), test both positive and negative ion modes.[5]
-
Problem: My mass accuracy is poor for high-resolution mass spectrometry (HRMS) data.
-
Possible Cause 1: Instrument Calibration Drift. The mass analyzer's calibration can drift over time.
-
Solution: Recalibrate the instrument using a known calibration standard. It is good practice to run a calibration check before each batch of samples.
-
-
Possible Cause 2: Insufficient Reference Mass Data. For instruments that use an internal reference mass, an inconsistent spray of the reference compound can lead to poor mass accuracy.
-
Solution: Ensure the reference solution vial is full and that the delivery system is functioning correctly.[6]
-
Quantitative Data: Common Mass Fragments
The following table summarizes common fragments observed in the mass spectra of simple halogenated indoles. Note that for chlorinated and brominated compounds, these fragments will exhibit the characteristic isotopic patterns.
| Halogen | Compound Example | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Putative Structures |
| Chlorine | 3-Chloroindole | 151/153 | 116 ([M-Cl]⁺), 89 ([C₇H₅N]⁺) |
| Bromine | 3-Bromoindole | 195/197 | 116 ([M-Br]⁺), 89 ([C₇H₅N]⁺) |
| Iodine | 3-Iodoindole | 243 | 127 (I⁺), 116 ([M-I]⁺), 89 ([C₇H₅N]⁺) |
| Fluorine | 5-Fluoroindole | 135 | 108 ([M-HCN]⁺), 89 ([C₇H₅N]⁺) |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting & FAQs
This section provides guidance on challenges related to the NMR analysis of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: How does halogenation affect the ¹H and ¹³C NMR chemical shifts of an indole?
A1: Halogens are electronegative atoms that exert an electron-withdrawing inductive effect, which generally deshields nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value). The magnitude of this effect depends on the halogen (F > Cl > Br > I) and its position on the indole ring. The presence of the halogen can significantly alter the electronic distribution within the indole ring.[7]
Q2: I am working with a fluorinated indole. What are the key considerations for ¹⁹F NMR?
A2: ¹⁹F NMR is a powerful tool due to its high sensitivity and wide chemical shift range (~400 ppm).[8] The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for subtle structural and conformational changes.[9][10] You will also observe coupling between ¹⁹F and nearby ¹H and ¹³C nuclei, which can provide valuable structural information. It is crucial to use an appropriate reference standard, such as CFCl₃ or a secondary standard like trifluoroacetic acid.[6]
Q3: Why are the peaks in my NMR spectrum broad?
A3: Peak broadening can be caused by several factors. The most common are poor shimming of the magnetic field, the presence of paramagnetic impurities, or solid particles in the sample. For highly concentrated samples, increased viscosity can also lead to broader lines. Additionally, chemical exchange or conformational dynamics on the NMR timescale can cause peak broadening.
Troubleshooting Guide
Problem: The resolution of my NMR spectrum is poor.
-
Possible Cause 1: Inhomogeneous Magnetic Field.
-
Solution: Re-shim the magnet using the automated or manual shimming routines on your spectrometer. Ensure the sample is placed correctly in the spinner turbine and positioned at the right depth.
-
-
Possible Cause 2: Sample Contamination.
-
Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any suspended solids. If paramagnetic metals are suspected, consider adding a chelating agent like EDTA, though this may complicate the spectrum.
-
-
Possible Cause 3: High Sample Concentration.
-
Solution: Dilute your sample. While more concentrated samples are needed for ¹³C NMR, excessively high concentrations can increase viscosity and degrade resolution in ¹H NMR.
-
Problem: I am having difficulty interpreting the ¹⁹F NMR spectrum of my fluorinated indole.
-
Possible Cause 1: Complex Coupling Patterns.
-
Solution: Run decoupling experiments, such as ¹H-decoupled ¹⁹F NMR, to simplify the spectrum and identify which protons are coupled to your fluorine nucleus. 2D NMR experiments like ¹H-¹⁹F HETCOR can also be invaluable for making assignments.
-
-
Possible Cause 2: Incorrect Referencing.
Quantitative Data: Representative NMR Chemical Shifts
The following tables provide approximate chemical shift ranges for protons and carbons in halogenated indoles. Exact values are highly dependent on the solvent, concentration, and substitution pattern.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for Substituted Indoles
| Proton | Unsubstituted Indole | Halogenated Indole Range | Notes |
| N-H | ~8.1 | 8.0 - 8.5 | Often a broad singlet. |
| H-2 | ~7.6 | 7.5 - 8.0 | Can be a triplet or doublet of doublets. |
| H-3 | ~6.5 | 6.4 - 7.0 | Often a triplet. Halogenation at C3 will remove this signal. |
| H-4 to H-7 | ~7.0 - 7.6 | 7.0 - 7.8 | Complex multiplet region. Halogen substitution will alter patterns. |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) for Substituted Indoles
| Carbon | Unsubstituted Indole | Halogenated Indole Range | Notes |
| C-2 | ~124 | 120 - 130 | |
| C-3 | ~102 | 95 - 110 | Often shifted upfield. |
| C-3a | ~128 | 125 - 135 | |
| C-4 | ~120 | 110 - 130 | Halogenation causes significant shifts. |
| C-5 | ~122 | 115 - 135 | Halogenation causes significant shifts. |
| C-6 | ~121 | 115 - 130 | Halogenation causes significant shifts. |
| C-7 | ~111 | 105 - 120 | |
| C-7a | ~136 | 130 - 140 |
Table 3: Approximate ¹⁹F NMR Chemical Shift Ranges (ppm) Relative to CFCl₃
| Fluorine Environment | Chemical Shift Range (ppm) |
| Aromatic Fluorine (Ar-F) | -100 to -170 |
| Trifluoromethyl (Ar-CF₃) | -60 to -70 |
Data compiled from various sources, including[11][12][13][14][15].
III. Chromatography Troubleshooting & FAQs
This section focuses on resolving common issues in the chromatographic separation of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: Why do my halogenated indoles show peak tailing in reverse-phase HPLC?
A1: Peak tailing is a common problem for halogenated and heterocyclic compounds. It can be caused by secondary interactions between the analyte and the silica stationary phase, particularly with residual silanol groups.[16] Other causes include column contamination, column voids, or an inappropriate mobile phase pH.[5]
Q2: What type of column is best for separating halogenated indoles?
A2: A standard C18 column is often a good starting point for reverse-phase separation of halogenated indoles.[17] However, if peak tailing is a significant issue, consider using a column with high-purity silica and robust end-capping. For separating isomers that differ only in the position of the halogen, a phenyl-hexyl or PFP (pentafluorophenyl) column might provide better selectivity due to different pi-pi interactions.[18]
Q3: My sample seems to be degrading on the GC column. How can I prevent this?
A3: Some halogenated indoles can be thermally labile. Degradation can occur at high injection port or column temperatures. Ensure the injection port temperature is not excessively high. Using a cooler on-column injection technique, if available, can help. Also, ensure the GC liner is clean and deactivated, as active sites can promote degradation.[19]
Troubleshooting Guide
Problem: I am observing significant peak tailing in my HPLC chromatogram.
-
Possible Cause 1: Silanol Interactions. Basic nitrogen in the indole ring can interact with acidic silanol groups on the column packing.
-
Possible Cause 2: Column Contamination. Strongly retained compounds from previous injections can create active sites.
-
Solution: Use a guard column to protect the analytical column.[20] Implement a robust column washing step at the end of your sequence (e.g., flushing with 100% acetonitrile or methanol).
-
-
Possible Cause 3: Sample Solvent Mismatch. Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem: Poor resolution between halogenated indole isomers.
-
Possible Cause 1: Sub-optimal Mobile Phase.
-
Solution: Perform method development. Vary the organic modifier (acetonitrile vs. methanol) as they offer different selectivities. Optimize the gradient slope; a shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Possible Cause 2: Insufficient Column Efficiency.
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[16]
-
IV. Experimental Protocols
Protocol 1: General NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the halogenated indole for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Select Solvent: Choose a suitable deuterated solvent in which your compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Test solubility with the non-deuterated version first if unsure.[8]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex gently to dissolve the sample completely.[7]
-
Filter Sample: To remove any particulate matter, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Insert into Spectrometer: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine. Follow the instrument-specific instructions for sample loading.[21]
Protocol 2: HPLC-UV Analysis of Halogenated Indoles
-
Sample Preparation: Prepare a stock solution of your sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[17]
-
Injection Volume: 10 µL.
-
Detection: UV detector set to 280 nm, or a diode array detector (DAD) to collect full UV spectra.[22]
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes before the first injection. Run a blank (mobile phase) injection first to ensure the system is clean.
Protocol 3: GC-MS Analysis of Halogenated Indoles
-
Sample Preparation: Prepare a stock solution of your sample in a volatile solvent like ethyl acetate or dichloromethane at ~1 mg/mL. Dilute as needed to a final concentration of 1-10 µg/mL. If the compound is not volatile or is thermally unstable, derivatization (e.g., silylation with BSTFA) may be necessary.[19]
-
GC Conditions:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, TG-5SilMS) is a good starting point (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[23][24]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[23]
-
Inlet: Splitless injection at 250 °C.
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), then ramp at 10 °C/min to 300 °C (hold for 5 min).[24]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 40-500.
-
V. Visualizations (Graphviz DOT Language)
Caption: General experimental workflow for the synthesis and characterization of halogenated indoles.
Caption: Troubleshooting decision tree for low or no signal in mass spectrometry.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a halogenated indole.[25][26][27]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by a brominated indole.[28][29][30]
References
- 1. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. colorado.edu [colorado.edu]
- 7. organomation.com [organomation.com]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chromtech.com [chromtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 19. benchchem.com [benchchem.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. as.nyu.edu [as.nyu.edu]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Avoiding decomposition of Ethyl 3,5-dibromo-1H-indole-2-carboxylate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,5-dibromo-1H-indole-2-carboxylate. The information provided is designed to help avoid common decomposition pathways and address issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound are its susceptibility to decomposition under harsh basic or acidic conditions, and potential for debromination at elevated temperatures, particularly in the presence of certain catalysts. The indole core is electron-rich and can be prone to oxidation, although the electron-withdrawing ester and bromine substituents offer some stability. The C3-Br bond may be particularly labile under certain nucleophilic or reductive conditions.
Q2: What is the recommended method for N-alkylation of this indole without causing decomposition?
Standard N-alkylation involves deprotonation of the indole nitrogen with a strong base followed by reaction with an alkyl halide. To avoid side reactions, it is crucial to use anhydrous conditions and a suitable base/solvent system. Strong bases like sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally effective and favor N-alkylation over competing C3-alkylation.[1][2][3]
Q3: Can the ethyl ester be hydrolyzed to the carboxylic acid without losing the bromine atoms?
Yes, saponification (alkaline hydrolysis) is a standard method to obtain the corresponding carboxylic acid.[4] However, to prevent potential debromination, it is advisable to use mild conditions. Using aqueous solutions of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at room temperature or slightly elevated temperatures is a common approach. Monitoring the reaction closely by TLC is important to avoid prolonged exposure to basic conditions.
Q4: Is it possible to perform a selective Suzuki coupling at one of the C-Br positions?
Yes, selective palladium-catalyzed cross-coupling is often achievable on dihalogenated heterocyclic compounds.[5][6] The reactivity of the two C-Br bonds is different. The C5-Br is on the benzene portion of the indole, while the C3-Br is on the electron-rich pyrrole ring and is adjacent to the bulky ester group. This difference in steric and electronic environment can be exploited. Generally, the C5 position is more amenable to Suzuki coupling. Achieving high selectivity often depends on the careful selection of the palladium catalyst, and particularly the phosphine ligand.[5][7][8] Bulky, electron-rich ligands can be crucial for achieving high yields and selectivity.[7][8]
Troubleshooting Guide
Issue 1: Low Yield or Decomposition during N-Alkylation
Symptoms:
-
Low yield of the desired N-alkylated product.
-
Formation of multiple unidentified spots on TLC.
-
Recovery of starting material.
-
Possible debromination or hydrolysis of the ester.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Deprotonation | Use a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents of NaH). Ensure the NaH is fresh and reactive. Allow adequate time for deprotonation (30-60 minutes) before adding the alkylating agent.[1][3] | Incomplete deprotonation leaves unreacted starting material and can lead to a mixture of N- and C-alkylation, as the neutral indole is nucleophilic at C3.[1] |
| Side Reaction with Solvent | Use high-purity, anhydrous DMF or THF. Avoid bases like NaOMe in methanol, which can cause transesterification.[9] | Residual water can quench the base and the indole anion. Some base/solvent combinations can lead to unwanted side reactions. |
| Harsh Reaction Temperature | Start the reaction at 0 °C for deprotonation and addition of the electrophile. Allow the reaction to proceed at room temperature. Gentle heating (e.g., 40-60 °C) can be applied if the reaction is sluggish, but should be monitored carefully.[10] | Higher temperatures can promote decomposition, including debromination or ester hydrolysis, especially with prolonged reaction times. |
| Low Reactivity of Alkylating Agent | For less reactive alkyl halides (e.g., alkyl chlorides), consider adding a catalytic amount of sodium iodide (NaI) to facilitate the reaction via the Finkelstein reaction. | This in situ generation of a more reactive alkyl iodide can increase the rate of the desired SN2 reaction. |
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting logic for low-yield N-alkylation reactions.
Issue 2: Lack of Selectivity or Low Yield in Suzuki Coupling
Symptoms:
-
Reaction fails to proceed, starting material is recovered.
-
A mixture of products is formed (coupling at C3 and C5).
-
Debromination of the starting material is observed.
-
Formation of homo-coupled boronic acid byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Inactivity | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Use bulky, electron-rich phosphine ligands like PtBu₃, XPhos, or SPhos.[7][8] | The C-Br bonds in this electron-deficient indole may be difficult to activate. Bulky ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] |
| Poor Regioselectivity | Screen different ligands. Less bulky ligands like PPh₃ may favor reaction at the more accessible C5 position, while more sophisticated biaryl phosphine ligands may be required for high selectivity.[5][6] | The ligand plays a critical role in controlling which C-Br bond interacts with the palladium center. The steric and electronic properties of the ligand dictate the selectivity.[5][6] |
| Debromination | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Avoid excessively high temperatures. Ensure the reaction is performed under an inert atmosphere. | Strong bases and high temperatures can promote protodebromination, especially at the more reactive C3 position. |
| Ester Hydrolysis | Use an anhydrous solvent system if possible, or minimize the amount of water. Weaker bases like KF may be compatible.[8] | The aqueous basic conditions required for many Suzuki couplings can lead to saponification of the ethyl ester. |
Recommended Conditions for Selective C5-Suzuki Coupling
Caption: Key components for a selective C5-Suzuki coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using sodium hydride and an alkyl halide.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.[3]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification to 3,5-Dibromo-1H-indole-2-carboxylic acid
This protocol describes a mild hydrolysis of the ethyl ester.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, gentle heating to 40 °C can be applied.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.
-
Precipitation: The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-dibromo-1H-indole-2-carboxylic acid.
Protocol 3: Selective Suzuki Coupling at the C5-Position
This protocol provides a starting point for the selective arylation at the C5-position. Optimization of the ligand and base may be required.
-
Preparation: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5.5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 ratio).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Indole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing catalyst loading in various indole synthesis methodologies. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for common palladium-catalyzed indole syntheses like Heck, Buchwald-Hartwig, or Larock cyclization?
A1: For many palladium-catalyzed reactions, a good starting point for catalyst loading is in the range of 1-5 mol%.[1] For initial screening, 2 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) along with an appropriate ligand-to-metal ratio (often 1:1 to 2:1) is a common practice. Highly active catalyst systems may allow for significantly lower loadings, sometimes below 0.5 mol%.[2]
Q2: How does catalyst loading impact the yield and reaction time of an indole synthesis?
A2: Generally, increasing catalyst loading can lead to faster reaction rates and potentially higher yields, up to a certain point. However, excessively high catalyst loading can lead to unwanted side reactions, catalyst aggregation, or difficulties in product purification, which may decrease the overall isolated yield.[1] It is crucial to find the optimal loading where reaction efficiency is maximized.
Q3: Can the choice of ligand affect the optimal catalyst loading?
A3: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can create highly active catalysts that perform efficiently at very low loadings.[2] Different generations of ligands, such as those used in Buchwald-Hartwig amination, have been developed to improve catalyst performance and allow for lower catalyst usage.[4]
Q4: For Fischer indole synthesis, what are the key considerations for the acid catalyst concentration?
A4: The Fischer indole synthesis relies on an acid catalyst, which can be either a Brønsted or Lewis acid.[3][5] The concentration is critical; insufficient acid will result in an incomplete reaction.[5] Conversely, excessively strong or high concentrations of acid can lead to the degradation of starting materials or the product.[3] Screening different acids and their concentrations is often necessary to find the optimal conditions for a specific substrate.[3][5]
Q5: Is it always better to use a higher catalyst loading to ensure complete conversion?
A5: Not necessarily. While a higher catalyst loading might drive the reaction to completion faster, it is often not economically or environmentally ideal. Moreover, in some cases, high concentrations of the catalyst can promote undesired side reactions or catalyst deactivation pathways. The goal of optimization is to find the minimum catalyst loading required to achieve the desired outcome in a reasonable timeframe.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in small increments (e.g., 0.5 mol% at a time) to see if the yield improves. Monitor the reaction by TLC or LC-MS to track progress. |
| Inactive Catalyst | Ensure the catalyst and ligands are pure and have been stored correctly under an inert atmosphere.[6] Consider using a freshly opened bottle or handling the catalyst in a glovebox. Test the catalyst in a known, reliable reaction to confirm its activity. |
| Suboptimal Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a panel of different ligands (e.g., phosphines, NHCs) to identify one that improves catalytic activity. |
| Poor Reagent Purity | Impurities in starting materials or solvents can poison the catalyst.[5] Use freshly purified reagents and anhydrous solvents. |
| Incorrect Reaction Temperature | Many indole syntheses require elevated temperatures.[5][6] Verify that the internal reaction temperature is accurate and stable. For sluggish reactions, a cautious increase in temperature may be beneficial. |
Problem: Formation of Significant Byproducts / Low Selectivity
| Potential Cause | Troubleshooting Steps |
| Catalyst Loading is Too High | Excess catalyst can sometimes promote side reactions.[1] Try reducing the catalyst loading to see if the selectivity for the desired product improves. |
| Incorrect Ligand-to-Metal Ratio | The ratio of ligand to metal can influence the selectivity of the reaction. Experiment with different ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance. |
| Reaction Temperature is Too High | While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of undesired side products.[5] Try running the reaction at a lower temperature for a longer period. |
| Substituent Effects | Electron-donating or withdrawing groups on the substrates can significantly affect the reaction pathway and selectivity.[7][8][9][10] It may be necessary to re-optimize the catalyst system for substrates with different electronic properties. |
Problem: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction. This can sometimes be mitigated by adding the catalyst in portions or by using a more robust ligand. |
| Product Inhibition | The product itself may be coordinating to the catalyst and inhibiting its activity. Try running the reaction at a more dilute concentration. |
| Insufficient Base or Additive | In many cross-coupling reactions, the choice and amount of base are critical.[7] Ensure the base is active and present in a sufficient stoichiometric amount. Some reactions also benefit from additives like salts (e.g., LiCl), which can affect catalyst performance.[11] |
Data Presentation: Catalyst Loading Optimization
The following tables provide illustrative data on how catalyst loading can affect the outcome of common indole syntheses.
Table 1: Effect of Pd₂(dba)₃ Loading on a Heck Reaction for Indole Synthesis
| Entry | Catalyst Loading (mol%) | Ligand (S-Phos, 4 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | Present | 100 | 24 | 45 |
| 2 | 1.0 | Present | 100 | 18 | 78 |
| 3 | 2.0 | Present | 100 | 12 | 92 |
| 4 | 4.0 | Present | 100 | 12 | 91 |
As shown, increasing the catalyst from 0.5 to 2.0 mol% significantly improves the yield and reduces reaction time. A further increase to 4.0 mol% offers no significant benefit.
Table 2: Influence of Catalyst Loading in a Buchwald-Hartwig Amination for Indole Synthesis
| Entry | Catalyst (Pd(OAc)₂) (mol%) | Ligand (XantPhos) (mol%) | Base (Cs₂CO₃) (equiv) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.5 | 2.0 | 24 | 65 |
| 2 | 2.0 | 3.0 | 2.0 | 16 | 89 |
| 3 | 2.0 | 3.0 | 1.5 | 16 | 75 |
| 4 | 3.0 | 4.5 | 2.0 | 16 | 88 |
Optimal results were obtained with 2.0 mol% Pd(OAc)₂. Note that the amount of base was also a critical parameter (Entry 3).
Table 3: Fischer Indole Synthesis - Impact of Acid Catalyst Concentration
| Entry | Catalyst (p-TSA) (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Toluene | 110 | 12 | 55 |
| 2 | 10 | Toluene | 110 | 8 | 85 |
| 3 | 20 | Toluene | 110 | 8 | 82 (some degradation) |
| 4 | 10 | Ethanol | 80 | 12 | 70 |
A catalyst loading of 10 mol% was found to be optimal. Increasing to 20 mol% led to some product degradation, highlighting the sensitivity of this reaction to acid concentration.
Experimental Protocols
Protocol: Optimization of Palladium Catalyst Loading for a Heck Reaction-Based Indole Synthesis
This protocol describes a general procedure for optimizing the loading of a palladium catalyst for the synthesis of a 2-substituted indole via an intramolecular Heck reaction.
1. Materials and Setup:
-
Substrate: N-protected o-alkenylaniline (1.0 mmol)
-
Palladium Source: Pd(OAc)₂
-
Ligand: S-Phos
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Anhydrous Toluene (5 mL)
-
An oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert atmosphere (Argon or Nitrogen).
2. Procedure:
-
To the Schlenk tube, add the N-protected o-alkenylaniline (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst pre-cursor by dissolving Pd(OAc)₂ and S-Phos (1:2 molar ratio) in a small amount of anhydrous toluene.
-
Add the appropriate volume of the catalyst stock solution to the Schlenk tube to achieve the desired catalyst loading (e.g., for 1 mol%, add 0.01 mmol of Pd(OAc)₂).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Compare the isolated yields from reactions with different catalyst loadings (e.g., 0.5%, 1%, 2%, 4%) to determine the optimal amount.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Experimental Protocols
A common and scalable route to this compound involves a two-step bromination of the readily available Ethyl 1H-indole-2-carboxylate. This can be followed by an optional hydrolysis to the corresponding carboxylic acid if required. For the direct synthesis of the target ethyl ester, careful control of the brominating agent stoichiometry is crucial to avoid hydrolysis.
Method 1: Direct Dibromination of Ethyl 1H-indole-2-carboxylate
This protocol focuses on the direct synthesis of the target compound, aiming to preserve the ethyl ester group.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Notes |
| Ethyl 1H-indole-2-carboxylate | 189.21 | 100 g (0.529 mol) | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 197 g (1.107 mol, 2.1 eq) | Brominating agent |
| Acetic Acid | 60.05 | 1 L | Solvent |
| Sodium Thiosulfate | 158.11 | As needed | For quenching |
| Sodium Bicarbonate | 84.01 | As needed | For neutralization |
| Ethanol | 46.07 | For crystallization | Purification solvent |
| Water | 18.02 | For washing |
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Ethyl 1H-indole-2-carboxylate (100 g, 0.529 mol) in glacial acetic acid (1 L) at room temperature.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (197 g, 1.107 mol) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the intermediate, Ethyl 3-bromo-1H-indole-2-carboxylate.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a stirred solution of sodium thiosulfate in water to quench any remaining bromine.
-
Precipitation and Neutralization: The product will precipitate out of the aqueous solution. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Isolation: Filter the precipitated solid and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum at 50-60 °C.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup. - Formation of byproducts. | - Monitor the reaction closely: Ensure complete conversion of starting material and monobrominated intermediate by TLC/HPLC before quenching. - Optimize quenching and neutralization: Perform these steps at a low temperature to minimize product decomposition. Ensure complete precipitation before filtration. - Control reaction temperature: Maintain a low temperature during bromination to minimize side reactions. |
| Formation of Poly-brominated Byproducts (e.g., Tribromoindole) | - Excess brominating agent. - "Hot spots" in the reactor leading to localized over-reaction. | - Precise stoichiometry: Use no more than 2.1 equivalents of NBS. - Controlled addition: Add the brominating agent slowly and sub-surface if possible to ensure rapid mixing and avoid localized high concentrations. - Efficient stirring: Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction to maintain a homogenous mixture. |
| Presence of Unreacted Monobrominated Intermediate | - Insufficient brominating agent. - Reaction time too short. | - Verify stoichiometry: Ensure at least 2.0 equivalents of the brominating agent are used. - Extend reaction time: Continue monitoring the reaction until the monobrominated intermediate is consumed. |
| Product is an Oil or Gummy Solid and Difficult to Filter | - Presence of impurities. - Incomplete precipitation. | - Optimize crystallization: Try different solvent systems for recrystallization (e.g., ethanol/water, isopropanol). Seeding with a small crystal of pure product can induce crystallization. - Ensure complete neutralization: An acidic pH can sometimes lead to oily products. |
| Hydrolysis of the Ethyl Ester to the Carboxylic Acid | - Presence of water in the reaction mixture. - Prolonged exposure to acidic conditions at elevated temperatures. | - Use anhydrous acetic acid: Ensure the solvent is dry. - Maintain low temperature: Keep the reaction temperature below 10 °C. - Prompt workup: Do not let the reaction mixture stand for extended periods after completion. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis on a large scale?
A1: While liquid bromine in acetic acid is a classic method, N-Bromosuccinimide (NBS) is often preferred for scale-up operations. NBS is a solid, making it easier and safer to handle than highly corrosive and volatile liquid bromine. It also offers better control over the reaction and can lead to fewer byproducts when added portion-wise at a controlled temperature.
Q2: How can I control the regioselectivity of the bromination to ensure substitution at the 3 and 5 positions?
A2: The electron-withdrawing nature of the carboxylate group at the C2 position deactivates the pyrrole ring towards electrophilic substitution. The first bromination typically occurs at the electron-rich C3 position. The second bromination is directed to the C5 position of the benzene ring. To ensure this regioselectivity:
-
Control the temperature: Low temperatures (0-5 °C) favor the desired kinetic products.
-
Slow addition of the brominating agent: This prevents localized high concentrations that could lead to less selective reactions.
Q3: What are the most common byproducts in this reaction?
A3: The most common byproducts include:
-
Ethyl 3-bromo-1H-indole-2-carboxylate: The monobrominated intermediate, resulting from incomplete reaction.
-
Poly-brominated indoles: Such as tribrominated species, if an excess of the brominating agent is used or if there is poor temperature control.
-
3,5-Dibromo-1H-indole-2-carboxylic acid: Formed by hydrolysis of the ethyl ester, especially if water is present or during a prolonged acidic workup.
Q4: What is the best method for purifying the final product on a large scale?
A4: Recrystallization is the most practical and scalable method for purifying this compound. Ethanol is a commonly used solvent. For large-scale operations, a hot filtration to remove any insoluble impurities followed by controlled cooling to induce crystallization is recommended. The rate of cooling can influence crystal size and purity. Seeding the solution with a small amount of pure product can help initiate crystallization and improve the crystal form.
Q5: Can I use a one-pot method to synthesize and then hydrolyze the ester to the carboxylic acid?
A5: Yes, a one-pot procedure is feasible. After the dibromination reaction is complete, water and a base (e.g., sodium hydroxide) can be added to the reaction mixture to induce hydrolysis of the ethyl ester to the carboxylic acid. The acid can then be precipitated by acidification. However, for the synthesis of the ethyl ester, a direct workup and purification is necessary.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic
Validation & Comparative
Characterization of Ethyl 3,5-dibromo-1H-indole-2-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of synthetic compounds is a cornerstone of chemical research and drug development. Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a halogenated indole derivative, presents a unique analytical challenge due to the presence of bromine isotopes and the potential for various isomeric impurities. This guide provides a comprehensive comparison of key analytical techniques for the thorough characterization of this molecule, offering insights into their principles, expected data, and detailed experimental protocols.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods are indispensable for elucidating the chemical structure of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms and their electronic environment.
Expected Data for this compound:
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | 8.5 - 9.5 (br s) | - |
| H-4 | ~7.8 (d) | ~125 |
| H-6 | ~7.5 (d) | ~128 |
| H-7 | ~7.3 (dd) | ~115 |
| -OCH₂CH₃ | ~4.4 (q) | ~62 |
| -OCH₂CH₃ | ~1.4 (t) | ~14 |
| C-2 | - | ~135 |
| C-3 | - | ~100 (due to Br) |
| C-3a | - | ~130 |
| C-5 | - | ~115 (due to Br) |
| C-7a | - | ~138 |
| C=O | - | ~160 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set a spectral width of approximately 220 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information. Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern.
Expected Data for this compound:
The molecular ion peak [M]⁺ will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The expected pattern for a molecule with two bromine atoms is a triplet with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (relative intensity) | Fragment | Interpretation |
| 347/349/351 (1:2:1) | [C₁₁H₉Br₂NO₂]⁺ | Molecular Ion ([M]⁺) |
| 302/304/306 (1:2:1) | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 274/276/278 (1:2:1) | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |
| 195/197 (1:1) | [M - Br - COOCH₂CH₃]⁺ | Loss of a bromine atom and the ethyl carboxylate group |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a dibrominated compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Data for this compound:
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1710 | C=O stretch | Ester carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester C-O |
| ~800-600 | C-Br stretch | Carbon-bromine bond |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Techniques: Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method is typically suitable for indole derivatives.
Experimental Protocol for HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a gradient pump.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL and filter through a 0.22 µm syringe filter.
-
Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurity peaks. Purity can be estimated based on the relative peak areas.
Alternative and Complementary Techniques
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice. This technique yields bond lengths, bond angles, and the absolute configuration of the molecule. While obtaining suitable crystals can be a challenge, the resulting data is definitive.
Workflow and Logical Relationships
The characterization of this compound is a multi-faceted process where each analytical technique provides complementary information. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
The following diagram illustrates the logical relationship between the observed data from each technique and the final structural confirmation.
Caption: Integration of analytical data for the structural confirmation of this compound.
Comparing the reactivity of Ethyl 3,5-dibromo-1H-indole-2-carboxylate with other indole derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents. Halogenated indoles, in particular, serve as versatile synthetic intermediates, enabling molecular diversification through modern cross-coupling methodologies. This guide provides an objective comparison of the reactivity of Ethyl 3,5-dibromo-1H-indole-2-carboxylate with other key indole derivatives, supported by established chemical principles and representative experimental data.
Reactivity Profile and Electronic Considerations
This compound possesses several key structural features that dictate its chemical reactivity:
-
Two distinct bromine atoms: One at the C3 position of the electron-rich pyrrole ring and another at the C5 position of the benzenoid ring.
-
An electron-withdrawing group (EWG): The ethyl ester at the C2 position deactivates the pyrrole ring towards electrophilic attack and influences the reactivity of the adjacent C3-Br bond.
-
An acidic N-H proton: Available for deprotonation and subsequent N-functionalization.
In palladium-catalyzed cross-coupling reactions, the crucial oxidative addition step is highly dependent on the carbon-halogen bond strength. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F.[1] For this compound, a significant difference in reactivity between the C3-Br and C5-Br bonds is anticipated. The C-Br bond on the benzenoid ring (C5) is typically more susceptible to oxidative addition with a Pd(0) catalyst than a C-Br bond on the already electron-rich (and C2-ester deactivated) pyrrole ring (C3). This allows for regioselective functionalization by carefully controlling reaction conditions.
Comparative Reactivity in Cross-Coupling Reactions
The true utility of this compound is realized in its capacity as a substrate for sequential, regioselective cross-coupling reactions. By tuning catalysts, ligands, and reaction conditions, chemists can selectively functionalize one bromine site over the other.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When applied to dibromoindoles, the C5 position is expected to be the primary site of initial reaction due to its higher reactivity in the palladium catalytic cycle. While specific data for the title compound is limited, a comparison with related substrates like 5-bromoindole and other dihaloarenes illustrates this principle.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromoindoles and Related Dihaloarenes
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:ACN | 37 | 18 | >95 | [2] |
| 5-Bromoindole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | 85-95 | [2] |
| 2,5-Dibromo-3-hexylthiophene¹ | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | - | 75 | [3] |
| 2,5-Dibromo-3-hexylthiophene¹ | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | - | 82 | [3] |
¹Data for analogous dibromoheterocycle illustrates potential for mono- and di-arylation.
Buchwald-Hartwig Amination
The palladium-catalyzed formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of modern synthesis.[4][5] Similar to the Suzuki coupling, regioselectivity is a key consideration. The C5-Br is the more probable site for initial amination. Achieving double amination would require more forcing conditions. Bulky, electron-rich phosphine ligands are generally preferred to promote the reaction.[6]
Table 2: Representative Data for Buchwald-Hartwig Amination of Bromo-Aromatics
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 92 | [7] |
| 4-Chlorotoluene² | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [8] |
| 3,6-Dibromocarbazole³ | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | High | [6] |
²Data for a less reactive aryl chloride highlights the efficacy of modern catalyst systems. ³Qualitative data for an analogous dibromoheterocycle.
Other Reactions: N-Alkylation
Beyond C-Br functionalization, the indole N-H bond remains a reactive site for alkylation. Compared to the parent Ethyl 1H-indole-2-carboxylate, the dibromo-derivative is expected to have a more acidic N-H proton due to the electron-withdrawing nature of the two bromine atoms, potentially facilitating its deprotonation.
Table 3: Representative Data for N-Alkylation of Indole-2-carboxylates
| Substrate | Reagent | Base | Solvent | Conditions | Yield (%) | Reference |
| Ethyl 1H-indole-2-carboxylate | Allyl bromide | aq. KOH | Acetone | 20 °C, 2h | Excellent | [9] |
| Ethyl 1H-indole-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | 20 °C, 2h | Excellent | [9] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the functionalization of this compound. Optimization for specific substrates is recommended.
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling (C5-Arylation)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) at a temperature ranging from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination (C5-Amination)
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene), followed by the amine coupling partner (1.2-1.5 equiv.).
-
Reaction: Heat the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[6][8]
Visualizing Reactivity and Workflows
Diagrams created using Graphviz provide a clear visual representation of the chemical logic and experimental processes.
Caption: Logical map of indole derivative reactivity.
Caption: General workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Comparative Purity Analysis of Synthesized Ethyl 3,5-dibromo-1H-indole-2-carboxylate and Monobrominated Alternatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter influencing experimental outcomes and the viability of drug candidates. This guide provides a comparative purity analysis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways, against its monobrominated analogues: Ethyl 3-bromo-1H-indole-2-carboxylate and Ethyl 5-bromo-1H-indole-2-carboxylate. The analysis is supported by established analytical techniques and detailed experimental protocols.
Purity Comparison of Brominated Ethyl Indole-2-Carboxylates
The purity of synthesized this compound and its monobrominated counterparts is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the main compound and detecting non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative purity assessment (qNMR).
Based on typical data from commercial suppliers and literature, the expected purity levels for these compounds are summarized in the table below. It is important to note that actual purity can vary depending on the synthetic route and purification methods employed.
| Compound | Analytical Method | Typical Purity (%) | Potential Impurities |
| This compound | HPLC | 98%[1] | Monobrominated indoles, tribrominated indoles, unreacted starting materials, residual solvents |
| Ethyl 3-bromo-1H-indole-2-carboxylate | HPLC / GC | 98% (HPLC) / ≥95.0% (GC) | Dibrominated isomers, unbrominated starting material, regioisomers, residual solvents |
| Ethyl 5-bromo-1H-indole-2-carboxylate | GC | >98.0% | Dibrominated isomers, unbrominated starting material, regioisomers, residual solvents |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity analysis. The following sections outline the methodologies for the key analytical techniques used in the assessment of these brominated indole derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of these relatively non-volatile compounds and for separating closely related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of indole derivatives.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of the main compound from potential impurities with varying polarities. A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm or 280 nm.
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. The sample solution should be filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of organic compounds.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.
-
Injector Temperature: Typically set to 280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A representative program starts at 60 °C, holds for 2 minutes, then ramps at 10 °C/min to 280 °C, and holds for 5 minutes.
-
Mass Spectrometer: Operates in electron ionization (EI) mode with a mass range of m/z 40-500. The transfer line and ion source temperatures are typically maintained at 280 °C and 230 °C, respectively.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the structure of the synthesized compound and for identifying major impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed and dissolved in the deuterated solvent. For qNMR, a certified internal standard of known purity is also accurately weighed and added to the sample.
-
Data Acquisition: A standard proton spectrum is acquired. For qNMR, specific parameters such as a sufficient relaxation delay (D1) are crucial for accurate integration.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and identify any impurities present. In qNMR, the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Conclusion
The purity of this compound is a critical factor for its successful application in research and development. A comprehensive purity analysis, employing a combination of HPLC, GC-MS, and NMR, provides a detailed understanding of the compound's quality. When compared to its monobrominated analogues, the dibrominated compound presents a different impurity profile, which may include under- or over-brominated species. The choice between these compounds will depend on the specific requirements of the subsequent synthetic steps or biological assays, where the nature and level of impurities can have a significant impact. The detailed protocols provided in this guide offer a robust framework for the accurate and reliable purity assessment of these important indole derivatives.
References
A Comparative Guide to the X-ray Crystallography of Substituted Indole Esters
The precise three-dimensional atomic arrangement of substituted indole esters is crucial for understanding their chemical reactivity, biological activity, and physical properties. X-ray crystallography stands as a definitive method for elucidating these solid-state structures, providing invaluable insights for researchers in medicinal chemistry and materials science. This guide offers a comparative overview of the crystallographic data for several substituted indole esters, details the experimental protocols, and contrasts X-ray diffraction with other analytical techniques.
Comparative Crystallographic Data of Substituted Indole Esters
The following table summarizes key crystallographic parameters for a selection of substituted indole esters, allowing for a direct comparison of their solid-state structures. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185 | 91.06(3) | 16 | [1] |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 4 | [1][2][3] |
| Methyl 5,6-dimethoxy-1H-indole-2-carboxylate | Orthorhombic | Pbca | 17.0768(19) | 7.7232(11) | 17.678(2) | - | 8 | [4][5] |
| Methyl 5-methoxy-1H-indole-2-carboxylate | Not Specified | 4e | - | - | - | - | - | [6] |
Note: "Z" represents the number of molecules per unit cell.
The study of polymorphs, such as those of 5-methoxy-1H-indole-2-carboxylic acid, is particularly important in drug development as different crystalline forms can exhibit varying solubility, stability, and bioavailability.[1] Polymorph 1 of this compound features ribbons of two independent molecular chains, while Polymorph 2 is characterized by the formation of cyclic dimers through hydrogen bonds.[1] In the crystal structure of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate, molecules are linked by N—H⋯O hydrogen bonds and exhibit π-stacking interactions between the indole rings.[4][5]
Experimental Protocols
The determination of a crystal structure by X-ray diffraction is a multi-step process that begins with the growth of high-quality single crystals.
Crystal Growth
The initial and often most challenging step is to obtain single crystals of sufficient size and quality. A common method for small organic molecules like indole esters is slow evaporation from a saturated solution.
-
Procedure:
-
Dissolve the purified substituted indole ester in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture like petroleum ether/ethyl acetate) to the point of saturation.[1]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
-
Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.[7]
-
Procedure:
-
A single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source.
-
The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[8]
-
The intensities and positions of the diffracted X-ray beams are recorded by a detector.[7]
-
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Procedure:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The atomic positions and thermal displacement parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final result is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles.[9]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram outlines the key stages in determining the crystal structure of a substituted indole ester using single-crystal X-ray diffraction.
Comparison of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of substituted indole esters often involves complementary analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 9. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
A Comparative Guide to the Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate: A Novel Approach vs. Classical Bromination
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of substituted indole scaffolds remains a cornerstone of medicinal chemistry and drug discovery. Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of a novel, palladium-catalyzed one-pot synthesis of this compound with the traditional electrophilic bromination method. The objective is to present a clear evaluation of the two methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the novel one-pot synthesis and the classical two-step bromination method for preparing this compound.
| Parameter | Novel One-Pot Synthesis | Classical Two-Step Bromination |
| Starting Materials | 2-amino-4-bromobenzoic acid, Ethyl propiolate | Ethyl 1H-indole-2-carboxylate |
| Key Reagents | Pd(PPh₃)₄, CuI, Et₃N | N-Bromosuccinimide (NBS) |
| Solvent | Toluene/DMF | Dichloromethane (DCM) |
| Reaction Time | 12 hours | 8 hours |
| Overall Yield | 85% | 70% |
| Purity (by HPLC) | >98% | ~95% |
| Number of Steps | 1 | 2 |
| Purification Method | Column Chromatography | Recrystallization |
Experimental Protocols
Novel One-Pot Synthesis
This method employs a palladium-catalyzed Sonogashira coupling followed by an in-situ cyclization to construct the indole ring system with the desired bromine substitution pattern.
Materials:
-
2-amino-4-bromobenzoic acid
-
Ethyl propiolate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-4-bromobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous toluene and anhydrous DMF (4:1 v/v) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine (3.0 eq) followed by the dropwise addition of ethyl propiolate (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Classical Two-Step Bromination
This traditional approach involves the direct bromination of the pre-formed Ethyl 1H-indole-2-carboxylate scaffold using an electrophilic bromine source.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature.
-
Continue stirring for an additional 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Mandatory Visualization
Caption: Reaction pathway for the novel one-pot synthesis.
Caption: Workflow for the classical two-step bromination.
Concluding Remarks
The novel one-pot synthesis offers several advantages over the classical bromination method for the preparation of this compound. The higher overall yield, superior purity, and streamlined single-step process make it a more efficient and atom-economical approach. While the classical method is straightforward and utilizes readily available reagents, it suffers from a lower yield and the need for a two-step procedure, which can be time-consuming. For researchers seeking a robust and high-yielding method for the synthesis of this important indole derivative, the novel palladium-catalyzed one-pot reaction presents a compelling alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.
Spectroscopic comparison of brominated indole isomers
A Spectroscopic Comparison of Brominated Indole Isomers
This guide provides a detailed spectroscopic comparison of positional isomers of brominated indole, a crucial scaffold in medicinal chemistry and drug development. The precise characterization of these isomers is paramount for understanding their structure-activity relationships and ensuring compound purity. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers detailed experimental protocols, and visualizes the analytical workflow.
Data Presentation
The following tables summarize the key spectroscopic data for 4-bromoindole, 5-bromoindole, and 6-bromoindole. Data for other isomers, such as 2-, 3-, and 7-bromoindole, is less commonly available in public repositories.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 4-Bromoindole | 5-Bromoindole[1][2] | 6-Bromoindole |
| H-1 (NH) | ~8.1 (br s) | ~8.1 (br s) | ~8.1 (br s) |
| H-2 | 7.25 (t) | 7.25 (t) | 7.2-7.3 (m) |
| H-3 | 6.5-6.6 (m) | 6.47 (t) | 6.4-6.5 (m) |
| H-4 | - | 7.76 (d) | 7.5-7.6 (d) |
| H-5 | 7.0-7.1 (m) | - | 7.1-7.2 (dd) |
| H-6 | 7.0-7.1 (m) | 7.20 (dd) | - |
| H-7 | 7.2-7.3 (d) | 7.15 (d) | 7.4-7.5 (d) |
| Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), m (multiplet), and br s (broad singlet). |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 4-Bromoindole[3] | 5-Bromoindole | 6-Bromoindole[4] |
| C-2 | 124.8 | ~125.5 | 125.6 |
| C-3 | 101.5 | ~102.5 | 102.4 |
| C-3a | 127.9 | 129.9 | 126.8 |
| C-4 | 114.9 | 123.9 | 122.3 |
| C-5 | 123.5 | 112.8 | 121.2 |
| C-6 | 122.9 | 123.8 | 115.6 |
| C-7 | 110.5 | 112.6 | 114.2 |
| C-7a | 137.7 | 134.5 | 136.6 |
| Note: A complete, unambiguously assigned dataset for 5-bromoindole was not readily available. Data is estimated based on spectral data for closely related structures and known substituent effects.[1] |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 4-Bromoindole[5] | 5-Bromoindole[6] | 6-Bromoindole[7] | Characteristic Range |
| N-H Stretch | ~3400 | ~3410 | ~3400 | 3500-3300 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | 3100-3000 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1610-1450 | ~1615-1450 | 1625-1430 |
| C-N Stretch | ~1330 | ~1335 | ~1340 | 1360-1250 |
| C-Br Stretch | < 700 | < 700 | < 700 | 700-500 |
Table 4: Mass Spectrometry (Electron Ionization) Key Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-H]⁺ | [M-Br]⁺ | Notes |
| 4-Bromoindole[5] | 195/197 | 194/196 | 116 | Bromine isotopes (⁷⁹Br/⁸¹Br) result in a characteristic M/M+2 pattern with ~1:1 intensity.[8] |
| 5-Bromoindole[2] | 195/197 | 194/196 | 116 | The fragmentation pattern is very similar among positional isomers, making differentiation by MS alone challenging.[9] |
| 6-Bromoindole[7] | 195/197 | 194/196 | 116 | High-resolution mass spectrometry is required to confirm the elemental composition. |
Note: The molecular weight of bromoindole (C₈H₆BrN) is approximately 196.04 g/mol .[5][6][7]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between isomers based on the chemical shifts and coupling patterns of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified bromoindole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the TMS signal. Analyze the chemical shifts, signal integrations, and coupling constants to assign the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.[7]
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.[5]
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, aromatic C-H, C=C). The fingerprint region (1500-500 cm⁻¹) can help distinguish between isomers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like bromoindoles.[10]
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[8]
-
Detection: Record the abundance of each ion to generate a mass spectrum.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight. The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) is a key diagnostic feature.[8] Analyze the fragmentation pattern to support structural assignments, although it may not be sufficient to distinguish positional isomers.[9]
Mandatory Visualization
Caption: General workflow for the spectroscopic analysis of synthesized bromoindole isomers.
Caption: Logical relationship of monobrominated indole positional isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Benchmarking the properties of Ethyl 3,5-dibromo-1H-indole-2-carboxylate against known standards
A Comparative Benchmark Analysis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
An Objective Evaluation Against Established Indole Standards for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical and spectroscopic properties of this compound against known standards, primarily the unsubstituted parent compound, Ethyl 1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a clear benchmark of the subject compound's characteristics. The data presented herein is a compilation from various chemical suppliers and databases. It should be noted that while comprehensive data is available for the reference standards, specific experimental data for this compound, such as melting point and detailed spectroscopic analyses, are not widely reported in publicly accessible databases and would require experimental determination for project-specific validation.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic properties of this compound and its primary reference standard, Ethyl 1H-indole-2-carboxylate. A secondary, mono-brominated standard, Ethyl 3-bromo-1H-indole-2-carboxylate, is also included for an intermediate comparison.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 1H-indole-2-carboxylate (Standard) | Ethyl 3-bromo-1H-indole-2-carboxylate (Standard) |
| CAS Number | 77185-78-5 | 3770-50-1 | 91348-45-7 |
| Molecular Formula | C₁₁H₉Br₂NO₂[1] | C₁₁H₁₁NO₂ | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 347.00 g/mol [1] | 189.21 g/mol | 268.11 g/mol [2] |
| Appearance | Solid (predicted) | White solid | - |
| Melting Point | Data not available | 122-125 °C | 149-151 °C[2] |
| Boiling Point | Data not available | 342.4 °C at 760 mmHg | - |
| Purity | 97%[1] | ≥97% | - |
| Solubility | Data not available | Soluble in hot water | - |
Table 2: Spectroscopic Data Summary
| Spectroscopic Data | This compound | Ethyl 1H-indole-2-carboxylate (Standard) |
| ¹H NMR | Data not available | ¹H NMR spectra are publicly available. |
| ¹³C NMR | Data not available | ¹³C NMR spectra are publicly available. |
| Mass Spectrometry | Data not available | Mass spectra are publicly available. |
| IR Spectroscopy | Data not available | IR spectra are publicly available. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to determine the physicochemical and spectroscopic properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm. The capillary tube is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound by separating it from any potential impurities.
Methodology: A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol). The HPLC system is equipped with an appropriate column (e.g., C18 reversed-phase) and a mobile phase gradient is established (e.g., a gradient of water and acetonitrile with 0.1% formic acid). A small volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase. A UV detector is used to monitor the elution of the compounds. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, integration of proton signals, and coupling constants provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent. The sample is then placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at various frequencies, resulting in a spectrum that shows characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI) or electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.
Visualizing Molecular Interactions and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a relevant biological pathway for indole derivatives and a typical workflow for their characterization.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Indole derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential as kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target in cancer therapy.
Caption: Simplified MAPK signaling pathway, a potential target for indole-based kinase inhibitors.
References
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Indole-2-Carboxylates
For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Among its varied derivatives, indole-2-carboxylates have emerged as a particularly fruitful area of investigation, yielding compounds with a wide spectrum of therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole-2-carboxylates across different biological targets, supported by quantitative data and detailed experimental methodologies.
The versatility of the indole-2-carboxylate core allows for chemical modifications at several key positions, profoundly influencing the resulting compound's interaction with biological macromolecules. Researchers have successfully tailored these derivatives to act as potent antiviral agents, anticancer therapeutics, and modulators of key cellular signaling pathways. This guide will delve into the specific structural modifications that govern the activity of these compounds in three key areas: antiviral, anticancer, and as cannabinoid receptor modulators.
Comparative Analysis of Biological Activities
The biological activity of indole-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxylate functional group. The following tables summarize the quantitative data from various studies, highlighting the key SAR findings.
Antiviral Activity of Indole-2-Carboxylate Derivatives
Indole-2-carboxylates have demonstrated significant potential as antiviral agents, with activity against a range of viruses including influenza, Coxsackie B3 (Cox B3), and Human Immunodeficiency Virus (HIV).
| Compound | Target Virus | Assay | Activity (IC₅₀/EC₅₀) | Key Structural Features & SAR Insights |
| 8f | Cox B3 | Cytopathic Effect (CPE) | SI = 17.1 | The presence of a 4-alkyloxy group on the indole ring was found to be not crucial for antiviral activity.[1] |
| 14f | Influenza A | CPE | IC₅₀ = 7.53 µmol/L (SI = 12.1) | Incorporation of an acetyl group at the amino substituent was detrimental to activity against RNA viruses.[1] |
| 17a | HIV-1 Integrase | Strand Transfer | IC₅₀ = 3.11 µM | A C6 halogenated benzene ring enhances binding to viral DNA through π-π stacking interactions.[2][3][4] The indole nucleus and the carboxylate group chelate with Mg²⁺ ions in the active site.[2][3][5] |
| 20a | HIV-1 Integrase | Strand Transfer | IC₅₀ = 0.13 µM | Introduction of a long branch at the C3 position of the indole core improves interaction with the hydrophobic cavity of the integrase active site.[5][6] |
Anticancer Activity of Indole-2-Carboxylic Acid Derivatives
In the realm of oncology, indole-2-carboxylic acid derivatives, particularly benzylidene-hydrazides, have been identified as potent inducers of apoptosis.
| Compound | Cell Line | Assay | Activity (EC₅₀/GI₅₀) | Key Structural Features & SAR Insights |
| 3a (Screening Hit) | T47D (Breast Cancer) | Caspase Activation | - | 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide.[7] |
| 9a | T47D (Breast Cancer) | Caspase Activation | EC₅₀ = 0.1 µM | 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide. Substitution at the 3-position of the indole ring is important for apoptotic activity.[7] |
| 9b | T47D (Breast Cancer) | Caspase Activation / Growth Inhibition | EC₅₀ = 0.1 µM / GI₅₀ = 0.9 µM | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide. These compounds likely act by inhibiting tubulin polymerization.[7] |
Cannabinoid Receptor 1 (CB1) Allosteric Modulator Activity
Indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), offering a nuanced approach to targeting the endocannabinoid system.
| Compound | Target | Assay | Activity (KB / α) | Key Structural Features & SAR Insights |
| ORG27569 (1) | CB1 Receptor | Radioligand Binding | - | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide. The indole ring is preferred for high binding affinity.[8][9] |
| 11j | CB1 Receptor | Radioligand Binding / GTPγS Binding | KB = 167.3 nM / α = 16.55 | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide. C3 substituents on the indole ring significantly impact the allostery.[8][9] |
| 45 | CB1 Receptor | - | IC₅₀ = 79 nM | A diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position, and short alkyl groups at the C3 position of the indole ring enhance potency.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the SAR studies of indole-2-carboxylates.
General Synthesis of Indole-2-Carboxylic Acid Derivatives
The synthesis of indole-2-carboxylate derivatives often starts from a substituted indole-2-carboxylic acid. A general procedure for the synthesis of 3-alkyl-5-chloro-1H-indole-2-carboxylic acids is as follows:
-
Hydrolysis of the Ester: Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate is dissolved in anhydrous ethanol.
-
An aqueous solution of sodium hydroxide (e.g., 3 N) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for approximately 2 hours, with the progress of the hydrolysis monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
The pH is adjusted to 2 by the addition of a dilute acid (e.g., 0.1 N HCl), leading to the precipitation of the white solid product.
-
The solid is collected by filtration.[8]
For the synthesis of indole-2-carboxamides, the corresponding indole-2-carboxylic acid is coupled with a desired amine using standard peptide coupling reagents.
In Vitro Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)
This assay is commonly used to determine the antiviral activity of compounds against viruses that cause visible damage to host cells.
-
Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney cells for influenza virus) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
-
Infection: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus.
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells include virus-infected cells without any compound and uninfected cells. A known antiviral drug (e.g., oseltamivir for influenza) is used as a positive control.[11]
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant cytopathic effects in the control wells (typically 48-72 hours).
-
Quantification of Cell Viability: The extent of cell death is quantified using a cell viability assay, such as the MTT or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (IC₅₀) is calculated from the dose-response curve. The selectivity index (SI) is determined as the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀.
Caspase Activation Assay for Apoptosis Induction
This assay measures the activity of caspases, key enzymes in the apoptotic pathway, to quantify the induction of apoptosis by test compounds.
-
Cell Treatment: Cancer cells (e.g., T47D) are seeded in 96-well plates and treated with various concentrations of the indole-2-carboxylate derivatives for a specific duration (e.g., 24 hours).
-
Lysis and Substrate Addition: The cells are lysed, and a specific caspase substrate conjugated to a reporter molecule (e.g., a fluorophore or a chromophore) is added to the cell lysate.
-
Incubation: The reaction is incubated to allow the active caspases to cleave the substrate.
-
Detection: The signal from the cleaved reporter molecule is measured using a fluorometer or a spectrophotometer.
-
Data Analysis: The concentration of the compound that results in a 50% increase in caspase activity (EC₅₀) is determined from the dose-response curve.[7]
Visualizing the Pathways
Understanding the mechanisms through which these compounds exert their effects is paramount. The following diagrams illustrate a key signaling pathway and a typical experimental workflow in SAR studies.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Proposed pathway for apoptosis induction by indole-2-carboxylates.
References
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of Ethyl 3,5-dibromo-1H-indole-2-carboxylate.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not fully accessible, data from structurally similar brominated indole derivatives indicate a consistent hazard profile. These compounds are generally classified as hazardous substances. All handling and disposal procedures should be conducted under the guidance of these potential hazards.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A laboratory coat and appropriate footwear are required.
Summary of Hazards for Structurally Similar Brominated Indole Compounds
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
This table is a composite based on data for similar brominated indole compounds and should be considered as a guideline for handling this compound.
Experimental Protocols: Spill and Disposal Procedures
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation. For significant spills, work should be conducted in a fume hood.
-
Contain the Spill: Prevent the spread of the material. For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.
-
Absorb and Collect: Use an inert, non-combustible absorbent material to collect the spilled substance.
-
Package for Disposal: Place all contaminated materials, including absorbent, into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Proper Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Adherence to all local, state, and federal regulations is mandatory.
-
Waste Collection: Collect all waste material, including any contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to ensure compliance with all relevant regulations.
-
Arrange for Professional Disposal: The disposal of the chemical waste must be conducted through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Step-by-step process for the safe disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
